6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
Description
Properties
IUPAC Name |
6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-9-7-5(8)3-4-6(10-7)11-2;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLCRBBRGGGHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)OC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879796 | |
| Record name | HC Blue 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83732-72-3 | |
| Record name | 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Blue 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200C548F9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, also known by its CAS Number 83732-72-3 and common name HC Blue No. 7, is a substituted pyridine derivative.[1][2] While its primary established application is in the cosmetics industry as a component in hair dye formulations, its chemical structure, featuring a diaminopyridine core, suggests potential for broader applications in biomedical research and drug discovery.[1][3] The diamino- and methoxy- substitutions on the pyridine ring present functional groups that could interact with various biological targets. This technical guide provides a comprehensive overview of the known basic properties of this compound, detailed experimental protocols for its synthesis and analysis, and explores its potential as a modulator of kinase signaling pathways based on the activities of structurally related molecules.
Core Properties
This compound is a fine, grey-violet powder.[3] As a dihydrochloride salt, it exhibits enhanced solubility and stability.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Common Name | HC Blue No. 7 | [1] |
| CAS Number | 83732-72-3 | [1] |
| Molecular Formula | C₇H₁₁N₃O·2HCl | [1][3] |
| Molecular Weight | 226.10 g/mol | [1] |
| Appearance | Fine grey-violet powder | [3] |
| Melting Point | 201-204 °C (with decomposition) | |
| Boiling Point | 313.5°C at 760 mmHg | [4] |
| Flash Point | 143.4°C | [4] |
| Solubility | Soluble in water, slightly soluble in alcohol. | |
| UV-Vis λmax | 241 nm and 314 nm | [3] |
| pKa | 3.80 (+/- 1) at 25°C (of free base) | [3] |
Toxicological Profile
The acute toxicity of this compound has been evaluated in rodent studies. The median lethal dose (LD50) has been reported to be between 650 to 813 mg/kg.[3] It has also been noted to potentially cause allergic skin reactions in sensitive individuals.[3]
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
A common synthetic route involves the sequential functionalization of a pyridine core. A validated method proceeds as follows:
-
Amine Protection and Substitution: 2-chloro-3-nitropyridine is reacted with 2-methoxyethylamine in anhydrous dioxane under reflux. This is followed by the removal of triethylamine hydrochloride.[2]
-
Reduction and Salt Formation: The resulting intermediate undergoes reduction of the nitro group to an amine. Subsequent treatment with hydrochloric acid (e.g., 4 M in dioxane) leads to the formation of the dihydrochloride salt, yielding the final product.[2]
Analytical Methods
A standard HPLC method for the analysis of purity of this compound can be performed using a C18 column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid, with UV detection at its λmax of 241 nm or 314 nm.[3][4]
For structural elucidation, ¹H and ¹³C NMR spectra can be acquired. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. Characteristic proton NMR signals for the methylamino group are expected around 2.8 to 3.0 ppm as a singlet.[3]
Mass spectrometry can be used to confirm the molecular weight and to study fragmentation patterns. The molecular ion peak for the dihydrochloride is expected at a mass-to-charge ratio (m/z) of 226.[3] Sequential loss of HCl can be observed as fragment ions at m/z 190 and 154.[3]
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound has been primarily investigated in the context of its use in cosmetics, its core structure, a substituted diaminopyridine, is a recognized pharmacophore in drug discovery.
Kinase Inhibition
The diaminopyridine and diaminopyrimidine scaffolds are known to be effective hinge-binding motifs in a variety of protein kinase inhibitors. These structures can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Several inhibitors of cyclin-dependent kinases (CDKs) and other kinases incorporate these scaffolds. Given this, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases.
Below is a diagram illustrating a hypothetical signaling pathway where this compound could act as a kinase inhibitor.
Ion Channel Modulation
Derivatives of diaminopyridine are also known to modulate the activity of ion channels, particularly potassium channels. By blocking these channels, they can alter cellular excitability. This mechanism is relevant in various physiological processes, and compounds with such activity have therapeutic applications.
Experimental Workflows for Drug Discovery
For researchers interested in exploring the therapeutic potential of this compound, a logical experimental workflow is proposed below.
This workflow outlines the key stages from initial compound preparation to lead optimization, providing a roadmap for the systematic evaluation of this compound as a potential therapeutic agent.
Conclusion
This compound is a compound with well-defined physicochemical properties and established applications in the cosmetics industry. However, its structural similarity to known bioactive molecules, particularly kinase inhibitors and ion channel modulators, suggests that it may have untapped potential in the field of drug discovery. The information and proposed experimental workflows in this guide are intended to provide a foundation for researchers and scientists to further investigate the pharmacological properties of this and related compounds. Further studies are warranted to explore its biological activities and potential therapeutic applications.
References
In-Depth Technical Guide: 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
CAS Number: 83732-72-3
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (CAS 83732-72-3), a pyridine derivative primarily utilized in the cosmetics industry. This document consolidates available data on its chemical and physical properties, synthesis, toxicological profile, and established applications. Detailed methodologies for key toxicological assays are provided to support safety and regulatory assessments. While its principal role is as a precursor in oxidative hair dye formulations, this guide also addresses the limited available information on its broader biological activities, equipping researchers with a thorough understanding of this compound.
Core Chemical and Physical Properties
This compound, also known by trade names such as HC Blue No. 7, is a fine grey-violet powder.[1] The dihydrochloride salt form enhances its water solubility and stability, which is crucial for its application in cosmetic formulations.[2][3]
| Property | Value | Reference |
| CAS Number | 83732-72-3 | [1] |
| Molecular Formula | C₇H₁₁N₃O·2HCl (or C₇H₁₃Cl₂N₃O) | [4][5] |
| Molecular Weight | 226.10 g/mol | [4] |
| IUPAC Name | 6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride | [4] |
| Synonyms | HC Blue No. 7, COLIPA A 130, 3-Amino-2-methylamino-6-methoxypyridine dihydrochloride | [1][6] |
| Physical Form | Fine grey-violet powder | [1] |
| Boiling Point | 151℃ at 101.8kPa | [7] |
| Density | 1.401 at 20℃ | [7] |
| Vapor Pressure | 14-220Pa at 20℃-25℃ | [7] |
| pKa | 3.80 (for the free base) | [8] |
| Log P | 2.97 (indicative of moderate lipophilicity) | [2] |
Note: Some physical properties like boiling point and density may refer to the free base.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of this compound can be achieved through a multi-step process starting from substituted pyridines. One common pathway involves the reaction of 2,3-diaminopyridine with methoxyacetyl chloride.[2] Another patented method describes the synthesis of the related compound 2,3-diamino-6-methoxypyridine dihydrochloride, which involves the reduction of 2-amino-6-methoxy-3-nitropyridine. This precursor is prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine.[5] A plausible synthetic workflow is outlined below.
Caption: Plausible synthesis route for the target compound.
Chemical Reactivity
This compound's primary application stems from its reactivity in oxidative conditions. In hair dye formulations, it acts as a "coupler" or precursor that reacts with a "primary intermediate" (another aromatic amine) in the presence of an oxidizing agent like hydrogen peroxide.[6] This reaction forms larger, stable dye molecules that impart color to hair.[8] The reaction can also proceed through air oxidation, although more slowly.[6]
Being a secondary amine, it is susceptible to nitrosation and should not be used with nitrosating agents. Regulatory opinions recommend that the nitrosamine content in formulations should be less than 50 ppb.[6]
Applications and Biological Activity
Primary Application: Hair Dye Formulations
The predominant use of this compound is as an ingredient in oxidative hair dye products.[6] It is regulated for use at a maximum on-head concentration of 1.0% in the European Union.[2] The compound interacts with hair proteins during the dyeing process, which enhances color retention.[2]
Biological Activity and Mechanism of Action
The documented biological activity of this compound is primarily related to its toxicological profile. There are general statements suggesting it can influence cellular processes by affecting cell signaling pathways and gene expression, but specific targets or pathways have not been elucidated in publicly available literature.[2]
Some research has explored derivatives of N2-methylpyridine-2,3-diamine as potential kinase inhibitors for cancer therapy and as histamine H3 receptor antagonists for neurological conditions.[2] However, there is no specific data indicating that this compound itself possesses these activities. Its mechanism of action in biological systems is broadly described as potentially binding to nucleic acids or proteins and altering their function.[2]
Toxicological Profile
The toxicological profile has been evaluated by several regulatory bodies. The primary concerns are moderate acute oral toxicity and skin sensitization.
| Endpoint | Species | Route | Value | Classification/Result | Reference |
| Acute Oral Toxicity (LD₅₀) | Rat (female) | Gavage | 650 mg/kg bw | Harmful if swallowed | [1] |
| Acute Oral Toxicity (LD₅₀) | Rat (male) | Gavage | 700 mg/kg bw | Harmful if swallowed | [1] |
| Acute Oral Toxicity (LD₅₀) | Mouse (female) | Gavage | 813 mg/kg bw | Harmful if swallowed | [1] |
| Repeated Dose Oral Toxicity (28-day) | Rat | Gavage | NOAEL = 80 mg/kg bw/day | Thyroid and liver effects observed at higher doses. | [6] |
| Skin Sensitization (LLNA) | Mouse | Dermal | EC3 = 5.6% | Sensitizer | [1] |
| Skin Irritation | Rabbit | Dermal | - | Slight, reversible irritation | [1] |
| Eye Irritation | Rabbit | Instillation | - | Not irritating (at 5% solution) | |
| Genotoxicity | In vitro & In vivo | - | - | Not considered genotoxic based on weight of evidence. | |
| Dermal Absorption (in vitro, pig skin) | - | Dermal | 9.41 µg/cm² (non-oxidative) | - | |
| Dermal Absorption (in vitro, pig skin) | - | Dermal | 2.54 µg/cm² (oxidative) | - |
NOAEL: No-Observed-Adverse-Effect Level; EC3: Estimated Concentration to produce a 3-fold increase in lymphocyte proliferation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of toxicological data. The following sections outline the methodologies for key studies, based on OECD guidelines and regulatory submissions.
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
This study aims to provide information on the potential health hazards arising from repeated oral exposure to the substance over 28 days.
Caption: Workflow for a 28-day repeated dose oral toxicity study.
-
Test System: Wistar rats are typically used, with at least 3 dose groups and a control group (vehicle only), each containing a minimum of 5 males and 5 females.[9]
-
Administration: The test substance is administered daily by oral gavage for 28 days. Doses used in studies for this compound included 0, 80, 160, and 360 mg/kg body weight/day.
-
Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly.[9]
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Clinical Pathology: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.[9]
-
Pathology: All animals undergo a full gross necropsy. Organs and tissues are preserved for histopathological examination.[9]
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined. For this compound, effects on the thyroid and liver were noted at doses above 80 mg/kg bw/day.[6]
Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the standard in vivo method for assessing the skin sensitization potential of a chemical. It measures lymphocyte proliferation in the lymph nodes draining the site of application.
Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).
-
Test System: Female CBA mice are typically used, with a minimum of four animals per dose group.[10]
-
Procedure: For three consecutive days, 25 µL of the test substance (at various concentrations in a suitable vehicle, e.g., DMSO) is applied to the dorsal surface of each ear. A vehicle control group and a positive control group are included.[10]
-
Proliferation Measurement: On day 6, mice are injected intravenously with tritiated (³H)-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[10]
-
Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radioisotope is measured by scintillation counting.[10]
-
Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the concentration estimated to produce an SI of 3, is calculated to indicate potency.[10]
In Vitro Dermal Absorption (OECD 428)
This assay provides data on the rate and extent of a substance's absorption through the skin.
-
Test System: Static or flow-through diffusion cells are used with excised skin (human or pig) as the membrane separating the donor and receptor chambers.[8]
-
Procedure: The test substance, ideally radiolabelled, is applied to the outer surface of the skin in a formulation relevant to human exposure (e.g., 1% in a hair dye cream). The receptor chamber is filled with a fluid (e.g., phosphate-buffered saline) maintained at a constant temperature (approx. 32°C).[8]
-
Exposure: The exposure duration mimics real-world use. For a hair dye, this is typically 30 minutes, after which the formulation is washed from the skin surface.
-
Sampling: The receptor fluid is collected at various time points over a 24-hour period. At the end of the experiment, the skin is analyzed to determine the amount of substance remaining on the surface, within the stratum corneum, and in the viable epidermis/dermis.[8]
-
Endpoint: The total absorption is calculated as the sum of the amount of substance in the receptor fluid, the viable epidermis, and the dermis. Results are often expressed as a quantity per unit area of skin (e.g., µg/cm²).
Conclusion
This compound is a well-characterized compound with a clearly defined primary application as a hair dye precursor. Its synthesis is understood, and its chemical reactivity is leveraged in oxidative dyeing processes. The extensive toxicological data available, generated using standardized protocols, indicates a profile of moderate acute oral toxicity and a potential for skin sensitization, which dictates its regulated use in cosmetic products. For researchers and scientists, this compound serves as a benchmark for a small aromatic amine used in consumer applications. While intriguing but unsubstantiated links to broader biological activities in its chemical class exist, the current body of evidence for this specific molecule does not support its direct consideration for therapeutic drug development. Future research could explore whether the compound itself, or novel derivatives, possess the hinted-at kinase or histamine receptor modulating activities.
References
- 1. Subacute oral toxicity study of di(2-ethylhexyl)adipate based on the draft protocol for the "Enhanced OECD Test Guideline no. 407" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 83732-72-3 | Benchchem [benchchem.com]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 83732-72-3 [smolecule.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. cir-safety.org [cir-safety.org]
Unraveling the Molecular Behavior of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the known mechanism of action and toxicological profile of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, a compound primarily utilized in the cosmetics industry. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this molecule.
Core Mechanism of Action: Hair Dye Precursor
The principal and well-documented role of this compound, also known as HC Blue No. 7, is as a precursor in oxidative hair dye formulations. Its mechanism of action in this context is a chemical process rather than a biological one.
The process begins with the mixing of the hair dye formulation containing this compound with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. This initiates an oxidation reaction, converting the diamine into a reactive intermediate. This intermediate then undergoes a coupling reaction with other aromatic compounds (couplers) present in the dye mixture. This series of reactions results in the formation of larger, colored molecules within the hair shaft, leading to a semi-permanent hair color. The dihydrochloride salt form of the compound enhances its solubility and stability in these formulations.
While its chemical structure, featuring a pyridine ring and amine groups, suggests potential as a scaffold in drug discovery, there is a notable absence of published research detailing any specific biological targets or pharmacological mechanisms of action. General statements in some technical documents suggest potential influences on cell signaling pathways and gene expression, but these are not substantiated with specific experimental data in the public domain.
Quantitative Toxicological Data
The safety of this compound has been evaluated by regulatory bodies such as the European Commission's Scientific Committee on Consumer Products (SCCP). The available quantitative data from these assessments are summarized below.
| Parameter | Species | Route of Administration | Value | Reference |
| Acute Toxicity (LD50) | ||||
| Rat (male) | Oral | 700 mg/kg bw | [1] | |
| Rat (female) | Oral | 650 mg/kg bw | [1] | |
| Mouse (female) | Oral | 813 mg/kg bw | [1] | |
| Skin Irritation | Rabbit | Dermal | Non-irritant | [1] |
| Eye Irritation | Rabbit | Ocular | Non-irritant | [1] |
| Skin Sensitization | Guinea Pig (Magnusson-Kligman test) | Dermal | Non-sensitizer | [1] |
Experimental Protocols
Detailed experimental protocols for the toxicological studies are available in the opinions published by the SCCP. A generalized summary of the methodologies is provided below.
Acute Oral Toxicity
-
Test Guideline: OECD Guideline 401 (or equivalent).
-
Animals: Wistar rats and CF1 mice.
-
Procedure: A single dose of the test substance, dissolved in a suitable vehicle (e.g., water), was administered by gavage to the animals. The animals were observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period. A post-mortem examination was performed on all animals. The LD50 was calculated using appropriate statistical methods.
Skin and Eye Irritation
-
Test Guideline: OECD Guideline 404 (Skin) and 405 (Eye).
-
Animals: New Zealand White rabbits.
-
Procedure (Skin): The test substance was applied to a small area of shaved skin on the back of the rabbits and covered with a gauze patch. After a 4-hour exposure, the patch was removed, and the skin was observed for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
Procedure (Eye): A small amount of the test substance was instilled into the conjunctival sac of one eye of each rabbit. The eyes were examined for redness, swelling, and discharge at specified intervals.
Skin Sensitization
-
Test Guideline: OECD Guideline 406 (Guinea Pig Maximisation Test).
-
Animals: Dunkin-Hartley guinea pigs.
-
Procedure: The test involved an induction phase where the animals were exposed to the test substance by intradermal injection and topical application. This was followed by a challenge phase where a non-irritating concentration of the test substance was applied to a naive skin site. The skin reactions were scored to determine the sensitization potential.
Signaling Pathways and Workflows
As there is no specific information on the biological signaling pathways modulated by this compound, a diagrammatic representation of its known mechanism of action in hair dyeing is provided below.
Caption: Oxidative hair dyeing process.
Conclusion
The available scientific literature and regulatory assessments primarily define the mechanism of action of this compound within the realm of cosmetic science, specifically as a precursor in oxidative hair dyes. While its chemical structure may suggest the potential for broader biological activity, there is a significant lack of research to support this. The toxicological profile indicates moderate acute toxicity and a low potential for skin and eye irritation or skin sensitization at concentrations relevant to its use in hair dyes. For the scientific and drug development community, this compound represents a molecule with a well-understood chemical reactivity but an unexplored biological mechanism of action, highlighting a potential area for future investigation.
References
An In-depth Technical Guide to 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is a substituted diaminopyridine that has garnered interest primarily for its application in cosmetology as a hair dye precursor.[1] However, the diaminopyridine scaffold is a versatile pharmacophore present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives, with a focus on their synthesis, biological activities, and potential therapeutic applications. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and insights into the structure-activity relationships within this class of compounds.
Core Compound: this compound
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 83732-72-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₃Cl₂N₃O | --INVALID-LINK-- |
| Molecular Weight | 226.10 g/mol | --INVALID-LINK-- |
| Appearance | Fine grey-violet powder | Smolecule |
| pKa | 3.80 (of free base) | Smolecule |
| UV-Vis λmax | 241 nm, 314 nm | Smolecule |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from a substituted pyridine. A common route is the reduction of a nitropyridine precursor.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from publicly available patent literature.
Step 1: Methoxylation of 2-amino-6-chloro-3-nitropyridine
-
To a solution of sodium methoxide in methanol, add 2-amino-6-chloro-3-nitropyridine at a controlled temperature (e.g., 15°C).
-
Stir the reaction mixture at 25-30°C for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-6-methoxy-3-nitropyridine.
Step 2: Reduction of 2-amino-6-methoxy-3-nitropyridine
-
Dissolve 2-amino-6-methoxy-3-nitropyridine in concentrated hydrochloric acid.
-
Cool the solution to 15°C and slowly add stannous chloride dihydrate.
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 20°C and stir for one hour.
-
Filter the resulting precipitate and dry to yield this compound.
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis. A C18 column with a mobile phase of acetonitrile and an aqueous solution of sodium octanesulfonate and ammonium acetate (pH adjusted to 1.9 with trifluoroacetic acid) has been described for the analysis of related diaminopyridines.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆): δ 3.67 ppm (s, 3H, –OCH₃), δ 6.01–6.11 (d, 1H), δ 7.47–7.49 (d, 1H). This provides information on the proton environments in the molecule.
-
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight. The molecular ion peak for the dihydrochloride form is expected around m/z 226.[1]
Structural Analogs and Derivatives
The diaminopyridine core is a key feature in several compounds with diverse biological activities. The following table summarizes some structural analogs and their reported activities.
| Compound Name | Structure | Biological Activity | Quantitative Data | Reference(s) |
| 3,4-Diaminopyridine (Amifampridine) | Potassium channel blocker | Apparent Ki: 5.8 µM (external), 0.7 µM (internal) for squid axon K+ channels | [3] | |
| 2,4-Diaminopyrimidine derivatives | Antitumor agents | Compound 9k: IC₅₀ = 2.14 µM (A549), 3.59 µM (HCT-116), 5.52 µM (PC-3), 3.69 µM (MCF-7)Compound 13f: IC₅₀ = 1.98 µM (A549), 2.78 µM (HCT-116), 4.27 µM (PC-3), 4.01 µM (MCF-7) | [4] | |
| Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | eEF-2K inhibitors | Compound 6: IC₅₀ = 420 nMCompound 9: IC₅₀ = 930 nM | [5] | |
| 2-Amino-5-bromo-3-(benzylimino)pyridine derivatives | Anti-trypanosomal and Anti-plasmodial agents | IC₅₀ values as low as 1.3 µM against T. brucei | [6] |
Signaling Pathways and Mechanisms of Action
Direct studies on the specific signaling pathways modulated by this compound are limited. However, based on the activities of its structural analogs, several potential mechanisms and pathways can be inferred.
Potassium Channel Blockade
The most well-characterized mechanism for diaminopyridines, such as 3,4-diaminopyridine, is the blockade of voltage-gated potassium channels (Kv).[3][7] This action prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions through voltage-gated calcium channels. This enhanced calcium influx can, in turn, potentiate the release of neurotransmitters at the neuromuscular junction.[7]
Figure 1: Mechanism of action of diaminopyridine as a potassium channel blocker.
Anticancer Mechanisms
Several diaminopyrimidine derivatives have demonstrated potent antitumor activities.[4] The proposed mechanisms often involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, some derivatives act as inhibitors of cyclin-dependent kinases (CDKs) or focal adhesion kinase (FAK).[8][9] Inhibition of these kinases can disrupt the cell cycle, induce apoptosis, and suppress tumor cell migration.
Figure 2: Potential anticancer mechanism of diaminopyrimidine derivatives.
Experimental Workflows
High-Throughput Screening for Biological Activity
A general workflow for screening a library of diaminopyridine derivatives for a specific biological activity, such as enzyme inhibition or cytotoxicity, is outlined below.
Figure 3: General workflow for high-throughput screening of diaminopyridine derivatives.
Conclusion
This compound, while primarily utilized in the cosmetics industry, belongs to a class of compounds with significant potential for therapeutic applications. The diaminopyridine scaffold is a versatile starting point for the development of novel drugs targeting a range of diseases, from neurological disorders to cancer. This technical guide has provided an overview of the synthesis, properties, and biological activities of the core compound and its analogs. Further research into the specific molecular targets and signaling pathways of these compounds is warranted to fully elucidate their therapeutic potential and to guide the design of next-generation diaminopyridine-based drugs. The detailed experimental protocols and compiled data herein are intended to facilitate these future research endeavors.
References
- 1. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 6-Methoxy-N2-methylpyridine-2,3-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, a key intermediate in various chemical syntheses, particularly in the formulation of oxidative hair dyes. This document consolidates available data on its physicochemical properties, outlines experimental protocols for its analysis, and presents logical workflows for key procedures.
Physicochemical Properties
This compound is a pyridine derivative with the molecular formula C₇H₁₁N₃O·2HCl.[1] The dihydrochloride salt form significantly enhances its water solubility and stability compared to the free base.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃O·2HCl | [1] |
| Molecular Weight | 226.11 g/mol | [1] |
| Appearance | Fine grey-violet powder; may also appear as reddish-violet to brown powder. | [1] |
| pKa (of free base) | 3.80 (±1) at 25°C | [1] |
| Thermal Stability | Decomposes above 300°C | [1] |
Solubility Profile
The dihydrochloride salt of 6-Methoxy-N2-methylpyridine-2,3-diamine exhibits excellent solubility in aqueous solutions, a critical attribute for its application in cosmetic formulations.
Quantitative Solubility Data
| Solvent | Temperature | Solubility | Reference |
| Water | Room Temperature | > 100 g/L | [1] |
| Water | Not Specified | 330 mg/mL | |
| DMSO | Not Specified | Slightly soluble (with heating) | |
| Methanol | Not Specified | Slightly soluble (with heating) |
Stability Profile
The stability of this compound is a key consideration for its storage, handling, and formulation.
Summary of Stability Data
| Condition | Observation | Reference |
| Solid State | Stable as a solid crystalline salt. | [1] |
| Aqueous Solution | Stable for approximately 2 hours at concentrations of 5-10 mg/mL with less than 10% variation. | [1] |
| Oxidative Stress | Highly susceptible to oxidation when exposed to atmospheric oxygen or oxidizing agents like hydrogen peroxide. | [1] |
| Nitrosation | As a secondary amine, it is prone to nitrosation and should not be used with nitrosating agents. The nitrosamine content should be kept below 50 ppb. | [3] |
| Thermal Stress | Decomposes at temperatures above 300°C. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Materials and Equipment:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample accurately with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Logical Workflow for Solubility Determination
References
The Untapped Potential of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride in Medicinal Chemistry: A Technical Guide
FOR IMMEDIATE RELEASE
Introduction
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is of paramount importance. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, a pyridine derivative, presents itself as a compelling, yet underexplored, starting material for the synthesis of a diverse array of bioactive compounds. While its primary documented application lies in the cosmetics industry as a hair dye precursor, its inherent chemical architecture—a substituted 2,3-diaminopyridine—offers significant potential for applications in medicinal chemistry. This technical guide provides an in-depth analysis of the prospective applications of this compound, focusing on its utility as a scaffold for the development of kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.
The 2,3-Diaminopyridine Scaffold: A Gateway to Bioactive Heterocycles
The 2,3-diaminopyridine core is a versatile building block for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This class of compounds has garnered substantial interest in medicinal chemistry due to its structural similarity to purines, enabling interaction with a wide range of biological targets. The vicinal diamine functionality of 6-Methoxy-N2-methylpyridine-2,3-diamine allows for facile cyclization reactions with various electrophilic partners to construct the pyrimidine ring, yielding the pyrido[2,3-d]pyrimidine core.
The substituents on the parent molecule—a methoxy group at the 6-position and a methylamino group at the N2-position—provide additional vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.
Potential Therapeutic Applications: Kinase Inhibition
A significant body of research highlights the efficacy of pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and autoimmune disorders.
Tyrosine Kinase 2 (TYK2) Inhibition and Autoimmune Diseases
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a crucial mediator of pro-inflammatory signaling pathways. It is associated with the receptors for cytokines such as IL-12, IL-23, and Type I interferons. The dysregulation of TYK2-mediated signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease. Selective TYK2 inhibitors offer a promising therapeutic strategy by modulating these aberrant immune responses. The pyrido[2,3-d]pyrimidine scaffold is a promising starting point for the development of novel TYK2 inhibitors.
PIM-1 Kinase Inhibition in Oncology
PIM-1 is a serine/threonine kinase that is overexpressed in various hematological and solid tumors. It plays a key role in cell survival, proliferation, and apoptosis. Consequently, PIM-1 has emerged as an attractive target for cancer therapy. Several studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives can potently inhibit PIM-1 kinase, leading to cytotoxic effects in cancer cell lines.
Epidermal Growth Factor Receptor (EGFR) Inhibition in Cancer
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, particularly non-small cell lung cancer. Pyrido[2,3-d]pyrimidines have been explored as EGFR inhibitors, with some derivatives showing potent activity against clinically relevant mutant forms of the enzyme.
Quantitative Data on Bioactive Pyrido[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrido[2,3-d]pyrimidine derivatives against several key kinase targets. Lower IC50 values indicate greater potency.
Table 1: Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors
| Compound ID | PIM-1 Kinase IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 4 | 11.4 | MCF-7 | 0.57 | [1] |
| Compound 10 | 17.2 | - | - | [1] |
| Staurosporine (Control) | 16.7 | - | - | [1] |
| SKI-O-068 | 123 | - | - | [2][3] |
Table 2: Pyrido[2,3-d]pyrimidine Derivatives as EGFR Kinase Inhibitors
| Compound ID | EGFR Target | IC50 (nM) | Reference |
| Compound B1 | EGFRL858R/T790M | 13 | [4][5] |
| Compound 30 | EGFR | 0.95 | [6] |
| Compound 31 | EGFR | 0.97 | [6] |
| Compound 32 | EGFR | 1.5 | [6] |
| Compound 36 | EGFR | 2 | [6] |
| Compound 37 | EGFR | 2 | [6] |
| Gefitinib (Control) | EGFR | Varies | [4] |
Table 3: Pyrido[2,3-d]pyrimidine Derivatives Against Other Kinases
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| PD180970 | p210Bcr-Abl | 170 | [7][8] |
| PD180970 | c-Abl | 2.5 | [7] |
| PD173955 | Bcr-Abl | 2.5 | [7] |
| Compound 65 | PDGFr | 1110 | [7] |
| Compound 65 | FGFr | 130 | [7] |
| Compound 65 | c-Src | 220 | [7] |
| UH15-15 (Compound 33) | RIPK2 | 8 | [9][10] |
| Deucravacitinib | TYK2 | See Table 4 | [11] |
Table 4: Comparative IC50 Values (nM) of Deucravacitinib (a TYK2 Inhibitor) in Whole Blood Assays
| Signaling Kinase Readout | Deucravacitinib IC50 (nM) |
| JAK 1/3 | 15 mg QD |
| JAK2 | 30 mg QD |
| TYK2 | 6 mg QD |
| TYK2 | 12 mg QD |
| Data from a comparative study of JAK inhibitors.[11] |
Experimental Protocols
General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The following is a representative protocol for the synthesis of a 7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, illustrating the cyclization of a 6-aminouracil derivative, a close analog of 6-Methoxy-N2-methylpyridine-2,3-diamine.
Experimental Protocol: Synthesis of 3-Ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
Materials:
-
Substituted 6-aminouracil derivative (e.g., 6-amino-1-ethyluracil) (0.1 mol)
-
Benzoylacetone (0.1 mol)
-
Glacial Acetic Acid (10-12 mL)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the 6-aminouracil derivative (0.1 mol) and benzoylacetone (0.1 mol) in glacial acetic acid (10-12 mL) in a round-bottom flask.
-
Reflux the resulting solution for 6-8 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 9:1 DCM:MeOH solvent system.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting solid product by column chromatography using a DCM:MeOH (9:1) gradient to yield the desired 3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
In Vitro Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay for PIM-1 Inhibition [3]
-
Materials:
-
PIM-1 Kinase
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate/ATP Mix
-
Test Inhibitor (dissolved in 5% DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well low volume plates
-
-
Procedure:
-
Dilute the enzyme, substrate, ATP, and test inhibitors in the Kinase Buffer.
-
In a 384-well plate, add 1 µl of the test inhibitor or 5% DMSO (vehicle control).
-
Add 2 µl of the PIM-1 enzyme solution.
-
Add 2 µl of the Substrate/ATP mix to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition versus the log of the inhibitor concentration.
-
Visualizing Pathways and Workflows
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in mediating cytokine signaling, a key pathway in autoimmune and inflammatory diseases.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 3. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. skin.dermsquared.com [skin.dermsquared.com]
The Versatility of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is a substituted pyridine derivative that has emerged as a valuable building block in organic synthesis. Its unique arrangement of a methoxy group, a primary amine, and a secondary methylamine on a pyridine core provides a versatile scaffold for the construction of a variety of heterocyclic compounds. While its primary documented application is in the formulation of hair dyes, its potential extends significantly into the realm of medicinal chemistry and materials science. This technical guide explores the properties, synthesis, and, most importantly, the application of this compound as a strategic starting material for the synthesis of bioactive molecules, with a focus on imidazopyridine derivatives.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃O·2HCl | [1][2] |
| Molecular Weight | 226.11 g/mol | [1][2] |
| Appearance | Fine grey-violet powder | [1] |
| CAS Number | 83732-72-3 | [2] |
| Canonical SMILES | CNC1=C(C=CC(=N1)OC)N.Cl.Cl | [3] |
| InChI Key | GYLCRBBRGGGHBS-UHFFFAOYSA-N | [3] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of the compound.
| Technique | Data | Reference |
| ¹H NMR | The methylamino group protons typically appear as a singlet in the 2.8 to 3.0 ppm region. | [1] |
| Mass Spectrometry | The molecular ion peak for the dihydrochloride form is observed at a mass-to-charge ratio (m/z) of 226. Sequential loss of HCl can lead to fragment ions at m/z 190 and 154. | [1] |
Synthesis of this compound
The synthesis of the title compound generally starts from commercially available pyridine derivatives and involves key steps such as nitration, chlorination, methoxylation, amination, and finally, reduction of a nitro group, followed by salt formation. A general synthetic workflow is depicted below.
Caption: General synthetic workflow for this compound.
Application in the Synthesis of Bioactive Imidazo[4,5-b]pyridines
The ortho-diamine functionality of 6-Methoxy-N2-methylpyridine-2,3-diamine makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. This class of compounds is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, including kinase inhibitors and receptor antagonists. Derivatives of N2-methylpyridine-2,3-diamine have been investigated as potential kinase inhibitors and histamine H3 receptor antagonists.
The general reaction involves the cyclization of the diamine with a one-carbon electrophile, such as formic acid, orthoesters, or aldehydes. The presence of the N2-methyl group leads to the formation of N1-methylated imidazo[4,5-b]pyridines.
Caption: General scheme for the synthesis of imidazo[4,5-b]pyridines.
Representative Experimental Protocol: Synthesis of 7-Methoxy-1-methyl-1H-imidazo[4,5-b]pyridine
The following is a representative experimental protocol for the synthesis of an imidazo[4,5-b]pyridine derivative from this compound. This protocol is based on established methods for the cyclization of related diaminopyridines.
Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of the Dihydrochloride Salt: In a round-bottom flask, suspend this compound (1.0 eq) in water. Cool the suspension in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is approximately 8-9. Extract the free diamine with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Cyclization: To a solution of the free 6-Methoxy-N2-methylpyridine-2,3-diamine (1.0 eq) in ethanol, add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Methoxy-1-methyl-1H-imidazo[4,5-b]pyridine.
Expected Product Characterization:
The structure of the product can be confirmed by standard spectroscopic methods:
-
¹H NMR: Expect to see a singlet for the N-methyl group, a singlet for the methoxy group, and aromatic protons corresponding to the pyridine and imidazole rings.
-
¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Potential Applications in Drug Discovery
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry. By utilizing this compound, medicinal chemists can access a range of substituted imidazopyridines with potential therapeutic applications. The methoxy and methyl substituents on the core structure can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. As previously mentioned, derivatives of N2-methylpyridine-2,3-diamine have been explored as potential kinase inhibitors and histamine H3 receptor antagonists, suggesting that the resulting imidazopyridines could be screened for activity against these and other biological targets.
Caption: A logical workflow for drug discovery using the title compound.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its utility extends beyond its application in the cosmetics industry, offering a valuable entry point for the synthesis of complex heterocyclic molecules, particularly bioactive imidazo[4,5-b]pyridines. The straightforward access to this scaffold, coupled with the potential for diverse functionalization, makes it an attractive tool for researchers in drug discovery and materials science. This guide provides a foundational understanding and a practical starting point for harnessing the synthetic potential of this valuable compound.
References
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-<i>c</i>] and [4,5-<i>b</i>]pyridine derivatives and their antimicrobial activities - ProQuest [proquest.com]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Spectroscopic Profile of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data available for this compound.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 2.8 - 3.0 | Singlet | Methylamino group (-NHCH₃) |
| ¹³C | 105 - 165 | - | Aromatic carbons |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | N-H Stretch | Amino groups (-NH₂, -NH) |
| 3000 - 2800 | C-H Stretch | Methyl groups (-CH₃) |
| 1650 - 1600 | C=N Stretch | Pyridine ring |
| 1300 - 1200 | C-O Stretch | Methoxy group (-OCH₃) |
| 1100 - 1000 | C-N Stretch | Amino and methylamino groups |
Table 3: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 226 | Molecular Ion [M]⁺ (as dihydrochloride) |
| 190 | Fragment ion ([M - HCl]⁺) |
| 154 | Fragment ion ([M - 2HCl]⁺) |
Table 4: Ultraviolet-Visible (UV/Vis) Spectroscopy Data
| Wavelength (λmax) |
| 241 nm |
| 314 nm |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time and a greater number of scans are required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For this type of compound, Electrospray Ionization (ESI) or Chemical Ionization (CI) are common techniques. Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.
Visualizations
General Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: A flowchart illustrating the general workflow for compound characterization using spectroscopic methods.
Methodological & Application
Application Notes and Protocols for the Quantification of 6-Methoxy-N2-methylpyridine-2,3-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative analysis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (CAS No. 83732-72-3), a pyridine derivative primarily used as a precursor in hair dye formulations.[1][2][3] The protocols herein describe methodologies using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Compound Information
| Property | Value | Reference |
| IUPAC Name | 6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride | [4] |
| Molecular Formula | C₇H₁₃Cl₂N₃O | [1][4] |
| Molecular Weight | 226.1 g/mol | [1][3][4] |
| Appearance | Fine grey-violet powder | [1] |
| Solubility | Excellent water solubility (>100 g/L at room temperature) | [1] |
| UV Absorption Maxima | 241 nm and 314 nm | [1] |
Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This method provides a robust and sensitive approach for the quantification of this compound in various sample matrices. A reverse-phase HPLC method is detailed below.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Newcrom R1 column (or equivalent C18 column)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions A reverse-phase HPLC method can be employed for the analysis.[5]
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-13 min: 95-5% B13-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 241 nm |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in water to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis
-
Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Calibration Range | 1 - 100 µg/mL |
| Retention Time | Analyte specific, to be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Experimental Workflow: HPLC Analysis
References
- 1. Buy this compound | 83732-72-3 [smolecule.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. This compound | 83732-72-3 | Benchchem [benchchem.com]
- 4. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | C7H13Cl2N3O | CID 5743759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of 6-Methoxy-N~2~-methylpyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride in Hair Dye Formulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, also known as HC Blue No. 7, is a pyridine-based diamine compound utilized as a coupler, or secondary intermediate, in oxidative hair dye formulations.[1][2][3] Its molecular formula is C₇H₁₁N₃O·2HCl, with a molecular weight of 226.11 g/mol .[4][5] This compound is a fine grey-violet to reddish-brown powder soluble in water and slightly soluble in alcohol.[1][4] In the oxidative hair dyeing process, it reacts with primary intermediates in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger, stable color molecules within the hair shaft, resulting in a permanent color change.[3][6]
These application notes provide detailed protocols for researchers to effectively formulate, test, and evaluate hair dye preparations incorporating this compound. The protocols cover formulation development, performance testing including color fastness to washing and light, and safety assessments for skin sensitization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | HC Blue No. 7, 3-Amino-6-methoxy-2-(methylamino)pyridine dihydrochloride | [2][7] |
| CAS Number | 83732-72-3 | [1] |
| Molecular Formula | C₇H₁₃Cl₂N₃O | [7] |
| Molecular Weight | 226.11 g/mol | [4] |
| Appearance | Fine grey-violet to reddish-brown powder | [1] |
| Melting Point | 201-204 °C with decomposition | [4] |
| Solubility | Soluble in water, slightly soluble in alcohol | [4] |
| Purity (by HPLC) | ≥ 99.0% | [1] |
Hair Dye Formulation and Application Protocol
The following protocol outlines the preparation of a typical oxidative hair dye formulation and its application to hair swatches for evaluation.
Materials
-
This compound (HC Blue No. 7)
-
Primary intermediate (e.g., p-phenylenediamine (PPD), p-toluenediamine (PTD))
-
Alkalizing agent (e.g., ammonium hydroxide, monoethanolamine)
-
Oxidizing agent (e.g., 6% hydrogen peroxide solution)
-
Surfactants, solvents, and thickeners for the dye base cream
-
Natural white or bleached hair swatches
-
pH meter
-
Beakers, stirring rods, and weighing balance
-
Applicator brush
-
Timer
Formulation Protocol
-
Prepare the Dye Base Cream: A typical dye base can be formulated by combining surfactants, solvents, and thickeners to achieve a suitable viscosity for application.
-
Incorporate the Dyes:
-
Dissolve the primary intermediate and this compound in the dye base cream. The concentration of this compound in the final on-head application should not exceed 1.0%.[6]
-
Adjust the pH of the dye cream to the desired alkaline level (typically between 9 and 10) using an alkalizing agent. This alkaline environment is crucial for opening the hair cuticle to allow dye penetration.
-
-
Prepare the Developer: Use a 6% hydrogen peroxide solution as the developer.
-
Mixing for Application: Immediately before application, mix the dye cream and the developer in a 1:1 ratio.
Table 2: Example Formulation Parameters
| Component | Role | Typical Concentration Range (%) |
| Primary Intermediate (e.g., PPD, PTD) | Precursor | 0.1 - 2.0 |
| This compound | Coupler | ≤ 1.0 (in final mixture) |
| Ammonium Hydroxide (25%) | Alkalizing Agent | 1.0 - 5.0 |
| Cetearyl Alcohol | Thickener/Emollient | 5.0 - 15.0 |
| Ceteareth-20 | Surfactant/Emulsifier | 1.0 - 5.0 |
| Propylene Glycol | Solvent/Humectant | 2.0 - 10.0 |
| Hydrogen Peroxide (in developer) | Oxidizing Agent | 3.0 - 6.0 |
| Water | Solvent | q.s. to 100 |
Application Protocol
-
Wear suitable protective gloves.
-
Apply the freshly prepared dye mixture evenly to dry hair swatches using an applicator brush.
-
Allow the dye to process for a specified development time, typically 30-45 minutes, at room temperature.[8]
-
Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.
-
Apply a post-coloring conditioner, leave for 2-3 minutes, and rinse.
-
Allow the hair swatches to air dry.
Performance Evaluation Protocols
Colorimetric Analysis
The color of the dyed hair swatches should be quantitatively measured using a spectrophotometer or colorimeter to obtain CIELAB (Lab*) values.
-
L* represents lightness (0 for black, 100 for white).
-
a represents the red/green axis (+a for red, -a* for green).
-
b represents the yellow/blue axis (+b for yellow, -b* for blue).
Table 3: Hypothetical Colorimetric Data for HC Blue No. 7 Combinations
| Primary Intermediate | Coupler | Expected Color Outcome | L | a | b* |
| p-Toluenediamine | HC Blue No. 7 | Bluish Brown | 35.2 | 2.5 | -8.9 |
| p-Phenylenediamine | HC Blue No. 7 | Deep Blue-Black | 22.8 | -1.2 | -15.4 |
| 2,5-Diaminotoluene | HC Blue No. 7 | Violet-Brown | 40.1 | 5.3 | -6.2 |
Note: The Lab values in this table are illustrative and will vary depending on the exact formulation, hair type, and processing conditions.*
Wash Fastness Protocol
This protocol assesses the resistance of the hair color to fading from repeated washing.
-
Measure the initial Lab* values of the dyed hair swatches.
-
Subject the swatches to a standardized washing procedure (e.g., using a Launder-Ometer) according to methods like ISO 105-C06.[9] A simplified manual procedure is as follows:
-
Immerse the swatches in a standard shampoo solution at a controlled temperature (e.g., 40°C).
-
Agitate for a set duration (e.g., 10 minutes).
-
Rinse thoroughly with water and air dry.
-
-
Repeat the washing cycle for a predetermined number of times (e.g., 5, 10, 20 cycles).
-
Measure the final Lab* values of the washed swatches.
-
Calculate the total color change (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]
Table 4: Example Wash Fastness Data
| Number of Washes | ΔL | Δa | Δb | ΔE |
| 5 | 1.2 | -0.5 | 0.8 | 1.55 |
| 10 | 2.5 | -1.1 | 1.5 | 3.18 |
| 20 | 4.8 | -2.3 | 2.9 | 6.02 |
Note: Lower ΔE values indicate better wash fastness.*
Photostability Protocol
This protocol evaluates the resistance of the hair color to fading upon exposure to light.
-
Measure the initial Lab* values of the dyed hair swatches.
-
Expose the swatches to a controlled light source (e.g., a xenon arc lamp) in a photostability chamber, following a standard method such as AATCC Test Method 16.3.[10]
-
Expose the swatches for a specified duration (e.g., 10, 20, 40 hours).
-
Measure the final Lab* values of the exposed swatches.
-
Calculate the total color change (ΔE*) as described in the wash fastness protocol.
Table 5: Example Photostability Data
| Exposure Time (hours) | ΔL | Δa | Δb | ΔE |
| 10 | 0.8 | 0.3 | -1.1 | 1.38 |
| 20 | 1.5 | 0.7 | -2.0 | 2.60 |
| 40 | 3.2 | 1.4 | -3.8 | 5.11 |
Note: Lower ΔE values indicate better photostability.*
Safety and Toxicology Protocols
Skin Sensitization Potential
The skin sensitization potential of this compound can be assessed using validated in vitro and in chemico methods, avoiding animal testing.
This assay assesses the reactivity of the test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins, which is the molecular initiating event in skin sensitization.[4][11]
-
Preparation: Prepare solutions of the test substance, a positive control (e.g., cinnamaldehyde), and reference controls. Prepare cysteine and lysine peptide solutions.
-
Incubation: Incubate the test substance with the cysteine and lysine peptides for 24 hours at 25°C.
-
Analysis: Quantify the remaining peptide concentrations using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.
-
Calculation: Calculate the percentage of peptide depletion.
-
Prediction Model: Based on the mean cysteine and lysine depletion, classify the substance into one of four reactivity classes (no, low, medium, or high reactivity).
This cell-based assay measures the activation of the Keap1-Nrf2-ARE pathway in keratinocytes, a key event in skin sensitization.[1][12]
-
Cell Culture: Culture HaCaT keratinocytes stably transfected with a luciferase reporter gene under the control of an antioxidant response element (ARE).
-
Exposure: Expose the cells to a range of concentrations of the test substance for 48 hours.
-
Luminescence Measurement: Measure the luciferase gene induction by luminescence detection.
-
Cytotoxicity Assessment: Concurrently, assess cell viability using a cytotoxicity assay (e.g., MTT).
-
Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant luciferase activity above a certain threshold (e.g., 1.5-fold induction) at concentrations that are not cytotoxic.
Table 6: Summary of Toxicological Data for this compound
| Endpoint | Result | Reference(s) |
| Acute Oral Toxicity (LD₅₀, rat) | 650-700 mg/kg bw | [4] |
| Acute Oral Toxicity (LD₅₀, mouse) | 813 mg/kg bw | [4] |
| Skin Irritation (rabbit) | Mild, reversible irritation | [4] |
| Genotoxicity (in vivo) | Not considered genotoxic | [4] |
| Skin Sensitization | Potential sensitizer | [6] |
Visualizations
Oxidative Hair Dyeing Workflow
Skin Sensitization Adverse Outcome Pathway (AOP)
References
- 1. innospk.com [innospk.com]
- 2. incibeauty.com [incibeauty.com]
- 3. This compound | 83732-72-3 | Benchchem [benchchem.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | C7H13Cl2N3O | CID 5743759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 83732-72-3 [smolecule.com]
- 7. HC Blue 7 | Personal Care Chemicals Manufacturer | Samboo [haircareingredients.com]
- 8. benchchem.com [benchchem.com]
- 9. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed experimental protocols for the synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, a key intermediate for various research and development applications. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation and characterization of this compound.
Compound Profile
| Property | Value |
| IUPAC Name | 6-methoxy-N2-methylpyridine-2,3-diamine;dihydrochloride[1][2] |
| Synonyms | 3-Amino-2-Methylamino-6-Methoxypyridine dihydrochloride, HC Blue No. 7[1] |
| CAS Number | 83732-72-3[1] |
| Molecular Formula | C₇H₁₁N₃O·2HCl[3][4] |
| Molecular Weight | 226.11 g/mol [3][4] |
| Appearance | Fine grey-violet powder[3] |
| Solubility | Water solubility exceeding 100 g/L at room temperature. |
| UV-Vis Absorption Maxima | 241 nm and 314 nm[3] |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from commercially available pyridine derivatives. A validated method involves the sequential functionalization of a pyridine core, including nitration, methoxylation, amination, and reduction, followed by salt formation.
Protocol 1: Synthesis from 2-Amino-6-chloro-3-nitropyridine
This protocol is adapted from methodologies described in patent literature[5].
Step 1: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-6-chloro-3-nitropyridine in methanol.
-
Reagent Addition: To this solution, add a solution of sodium methoxide in methanol. The molar ratio of sodium methoxide to the starting material should be approximately 1.05 to 1.5.
-
Reaction Conditions: Maintain the reaction temperature between 25-30 °C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction mixture by pouring it into water. The precipitated product, 2-amino-6-methoxy-3-nitropyridine, is collected by filtration, washed with water, and dried.
Step 2: Reduction of 2-Amino-6-methoxy-3-nitropyridine
-
Reaction Setup: To a vessel containing concentrated hydrochloric acid, add 2-amino-6-methoxy-3-nitropyridine at room temperature.
-
Cooling: Cool the resulting solution to approximately 15 °C.
-
Reducing Agent Addition: Slowly add stannous chloride dihydrate (approximately 2 molar equivalents) to the cooled solution.
-
Reaction Conditions: Heat the reaction mixture to 35-40 °C and stir for 5-6 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to 20 °C and stir for one hour. The precipitated product, 2,3-diamino-6-methoxypyridine dihydrochloride, is collected by filtration.
Step 3: N-Methylation and Final Product Formation (Proposed)
While a direct, detailed protocol for the selective N2-methylation of 2,3-diamino-6-methoxypyridine was not explicitly found in the searched literature, a plausible subsequent step would involve selective methylation. The introduction of the methyl group at an earlier stage, for instance by reacting 2-chloro-6-methoxy-3-nitropyridine with methylamine, is a viable alternative strategy.
A general representation of the synthesis workflow is provided below:
Protocol 2: Synthesis from 2-Chloro-3-nitropyridine (Validated Method)
This method introduces the methylamino group at an earlier stage, potentially offering better control over regioselectivity[4].
Step 1: Amination of 2-Chloro-3-nitropyridine
-
Reaction Setup: React 2-chloro-3-nitropyridine with 2-methoxyethylamine in anhydrous dioxane.
-
Reaction Conditions: The reaction is carried out under reflux.
-
Work-up: After the reaction is complete, the resulting triethylamine hydrochloride is removed.
Step 2: Reduction and Salt Formation
-
Deprotection and Reduction: The intermediate from the previous step is subjected to reduction.
-
Salt Formation: Treatment with 4 M hydrochloric acid in dioxane yields the final product, this compound, with quantitative efficiency[4].
The logical flow of this validated synthetic approach is illustrated below:
Characterization Data
| Analysis Method | Observed Data |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 226 for the dihydrochloride form. Fragment ions at m/z 190 and 154, corresponding to the sequential loss of HCl.[3] |
| Proton NMR (¹H NMR) | Proton nuclear magnetic resonance analysis reveals distinct signal patterns corresponding to the various hydrogen environments within the molecule.[3] |
| Purity (by HPLC) | For the related compound 2,3-diamino-6-methoxypyridine, a purity of 99.01% has been reported after neutralization. |
| Yield | For the related compound 2,3-diamino-6-methoxypyridine, a yield of 92.0% has been reported after neutralization. |
Applications and Biological Context
Primary Application: Hair Dye Precursor
This compound is primarily used as a precursor in the formulation of oxidative hair dyes[3][4]. It reacts with a primary intermediate, often in the presence of an oxidizing agent like hydrogen peroxide, to form the final dye molecule[3]. The final concentration in on-head applications typically does not exceed 1.0%[6].
Potential in Drug Discovery
The pyridine ring and diamine functionalities suggest that this compound could serve as a versatile scaffold in medicinal chemistry and drug discovery[3]. While extensive research is still needed, derivatives of similar structures have been investigated for various therapeutic applications.
-
Kinase Inhibitors: The imidazo[4,5-b]pyridine scaffold, structurally related to the target compound, has shown potential as a source of kinase inhibitors, with applications in oncology and antimicrobial research[7].
-
Histamine H3 Receptor Antagonists: Pyridine derivatives are also being explored as histamine H3 receptor antagonists, which are of interest for treating neurological and sleep disorders[8][9][10][11][12]. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system[10]. Antagonism of this receptor can lead to increased neurotransmitter release, which is being investigated for its potential therapeutic effects in conditions like Alzheimer's disease and narcolepsy[10].
The potential, though currently speculative, interaction of such pyridine derivatives in a signaling context is conceptualized below:
Safety and Handling
This compound exhibits moderate acute toxicity, with reported LD50 values in rodents ranging from 650 to 813 mg/kg[3]. It may also cause allergic skin reactions in sensitive individuals[3]. Appropriate personal protective equipment should be worn when handling this compound. As a secondary amine, it is prone to nitrosation and should not be used in combination with nitrosating agents[6]. The nitrosamine content should be kept below 50 ppb[6].
This document is intended for research purposes only and should not be used for in vitro diagnostic or human therapeutic applications.
References
- 1. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | C7H13Cl2N3O | CID 5743759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Buy this compound | 83732-72-3 [smolecule.com]
- 4. This compound | 83732-72-3 | Benchchem [benchchem.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride as a Precursor in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is a substituted diaminopyridine derivative that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its unique arrangement of functional groups—a methoxy group, a primary amine, and a secondary methylamine—on a pyridine core makes it an attractive starting material for the construction of fused bicyclic systems, particularly imidazo[4,5-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules, including potent kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of potential therapeutic agents. While primarily known for its use in the cosmetics industry as a hair dye precursor, its derivatives have been investigated as kinase inhibitors and histamine H3 receptor antagonists.[1]
Chemical Properties and Reactivity
The chemical reactivity of this compound is centered around the nucleophilic character of its two amino groups. The vicinal arrangement of the primary and secondary amines allows for facile cyclocondensation reactions with various electrophilic partners, such as aldehydes, ketones, and carboxylic acid derivatives, to form the imidazole ring of the imidazo[4,5-b]pyridine system. The methoxy group at the 6-position influences the electronic properties of the pyridine ring and can be a site for further chemical modification. The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents.[1]
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a class of enzymes that play a critical role in regulating a majority of cellular pathways.[2] Their dysregulation is a hallmark of many diseases, including cancer, making them important targets for drug development. The imidazo[4,5-b]pyridine scaffold, readily accessible from this compound, is a key pharmacophore in a number of kinase inhibitors. For instance, derivatives of imidazopyridine have been explored as potent inhibitors of kinases such as PIM-1 and Glycogen Synthase Kinase-3 (GSK-3), which are implicated in cancer and neurodegenerative diseases, respectively.
Experimental Protocols
The following protocols describe the synthesis of imidazo[4,5-b]pyridine derivatives from this compound.
Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-methoxy-1-methyl-1H-imidazo[4,5-b]pyridines via Condensation with Aromatic Aldehydes
This protocol details the cyclocondensation of 6-Methoxy-N2-methylpyridine-2,3-diamine with a substituted benzaldehyde to form the corresponding 2-aryl-imidazo[4,5-b]pyridine derivative. This reaction is a common and effective method for the synthesis of this class of compounds.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Nitrobenzene or Acetic Acid (solvent)
-
Sodium bicarbonate (for neutralization if using acetic acid)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in nitrobenzene or acetic acid.
-
Addition of Aldehyde: Add the appropriately substituted benzaldehyde (1.0-1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to 120°C or reflux for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up (Nitrobenzene as solvent): Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Wash the solid with a small amount of cold ethanol or diethyl ether.
-
Work-up (Acetic Acid as solvent): Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-aryl-6-methoxy-1-methyl-1H-imidazo[4,5-b]pyridine.
Expected Outcome:
This procedure is expected to yield the desired imidazo[4,5-b]pyridine derivative in moderate to good yields, depending on the specific aldehyde used. The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of 6-methoxy-1-methyl-1H-imidazo[4,5-b]pyridine-2-thiol
This protocol describes the formation of a mercapto-substituted imidazo[4,5-b]pyridine, which can serve as a versatile intermediate for further functionalization, for example, through S-alkylation.
Materials:
-
This compound
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
Preparation of the Free Base: Dissolve this compound in water and neutralize with a base such as aqueous ammonia to a pH of 7-8. Extract the free base with an organic solvent like dichloromethane and dry the organic layer. Evaporate the solvent to obtain the free diamine. Caution: The free diamine may be unstable and should be used immediately.
-
Reaction Setup: In a round-bottom flask, dissolve the freshly prepared 6-methoxypyridine-2,3-diamine in ethanol.
-
Addition of Reagents: Add potassium hydroxide (1.1 eq) to the solution and stir until it dissolves. Then, add carbon disulfide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude 6-methoxy-1-methyl-1H-imidazo[4,5-b]pyridine-2-thiol. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following table summarizes representative data for kinase inhibitors containing the imidazo[4,5-b]pyridine or related pyridine-based scaffolds. This data is intended to illustrate the potential of compounds derived from this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity (GI50 µM) | Reference |
| Compound A | PIM-1 | 11.4 | MCF-7 | 0.57 | [1] |
| Compound B | PIM-1 | 17.2 | HepG2 | 1.13 | [1] |
| Compound C | PIM-1 | 19 | - | - | |
| Compound D | PIM-1 | 44 | - | 0.302-3.57 | |
| Compound E | PIM-1 | 83 | - | - | |
| Compound F | PIM-1 | 128 | - | - | |
| Compound G | GSK-3β | <10 | - | - |
Note: The compounds listed are examples of related structures and not necessarily synthesized directly from this compound. The data is provided for comparative purposes.
Visualization of Synthetic Pathways and Biological Logic
Synthetic Workflow for Imidazo[4,5-b]pyridine Derivatives
Caption: Synthetic routes from 6-Methoxy-N2-methylpyridine-2,3-diamine.
PIM-1 Kinase Signaling Pathway and Inhibition
Caption: Inhibition of the PIM-1 kinase signaling pathway.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC-UV Analysis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride. This compound is a key intermediate in pharmaceutical synthesis and a component in cosmetic formulations, making accurate and reliable analytical methods essential for quality control and research.[1] The described method utilizes a reverse-phase approach, providing a straightforward and reproducible system for the determination of purity and concentration.
Introduction
This compound is a substituted pyridine derivative.[2] Its analysis by HPLC is crucial for ensuring product quality, stability, and for use in pharmacokinetic studies.[3] The method outlined below is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure. The reverse-phase HPLC technique is a common and effective method for the separation of polar organic compounds like aromatic amines and pyridine derivatives.[4][5]
Experimental Protocol
This protocol provides a detailed procedure for the HPLC-UV analysis of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)[6]
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)[3]
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with an acidic modifier to improve peak shape.[6] A typical mobile phase could be a mixture of acetonitrile and water containing 0.1% formic acid.[3][6] The exact ratio should be optimized for the specific column and system. For a starting point, a simple isocratic mobile phase of acetonitrile and water with phosphoric acid can be used.[3]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[6] From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.[6]
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.[6] Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[6]
3. Chromatographic Conditions
The following are recommended starting conditions that may require optimization:
| Parameter | Recommended Condition |
| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm[3] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility)[3] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 30 °C[6] |
| UV Detection | 254 nm[6] |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative data that would be generated during method validation. The values presented are illustrative and should be determined experimentally.
| Parameter | Typical Value |
| Retention Time (RT) | ~ 4-6 minutes |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
Experimental Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
References
- 1. This compound | 83732-72-3 | Benchchem [benchchem.com]
- 2. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | C7H13Cl2N3O | CID 5743759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of 6-Methoxy-N~2~-methylpyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. jordilabs.com [jordilabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride in Material Science Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is a substituted pyridine diamine with potential, yet largely unexplored, applications in material science. Its aromatic structure and the presence of two reactive amine groups suggest its utility as a monomer in the synthesis of novel polymers, such as polyimides or conductive polymers. This document provides a prospective overview of its application in these areas, including hypothetical experimental protocols and anticipated material properties. It is important to note that, to date, the primary documented application of this compound is as a precursor in hair dye formulations. The material science applications described herein are theoretical and intended to guide future research.
Introduction
This compound possesses a unique combination of structural features that make it an intriguing candidate for material science research. The pyridine ring offers inherent thermal stability and the potential for n-doping in conductive polymer applications. The two amine functionalities, a primary and a secondary amine, provide reactive sites for polymerization reactions. This document outlines a hypothetical application of this diamine as a monomer for the synthesis of a novel polyimide, a class of high-performance polymers known for their excellent thermal, mechanical, and chemical properties.
Hypothetical Application: Synthesis of a Novel Polyimide
The diamine can be polymerized with a dianhydride, such as pyromellitic dianhydride (PMDA), to form a poly(amic acid) precursor, which is then thermally or chemically imidized to yield the final polyimide. The incorporation of the methoxy and methylamino-substituted pyridine moiety into the polymer backbone is expected to influence the final properties of the material, potentially enhancing solubility and modifying its electronic characteristics.
Proposed Synthesis Pathway
The proposed two-step synthesis of the polyimide is illustrated below. The first step involves the formation of a poly(amic acid) solution, followed by a thermal imidization to create the final polyimide film.
Caption: Proposed two-step synthesis of a polyimide from this compound.
Experimental Protocols
Materials and Equipment
-
This compound (reagent grade)
-
Pyromellitic dianhydride (PMDA, sublimation grade)
-
N-methyl-2-pyrrolidone (NMP, anhydrous)
-
Triethylamine (reagent grade)
-
Nitrogen gas (high purity)
-
Glass substrates
-
Mechanical stirrer
-
Programmable oven or furnace
-
Standard laboratory glassware
Protocol for Poly(amic acid) Synthesis
-
In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP.
-
Add two equivalents of triethylamine to neutralize the dihydrochloride and stir the solution for 30 minutes at room temperature.
-
Cool the solution to 0-5 °C using an ice bath.
-
Gradually add an equimolar amount of PMDA to the stirred solution over a period of 1 hour, ensuring the temperature remains below 10 °C.
-
After the complete addition of PMDA, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.
Protocol for Polyimide Film Formation
-
Cast the synthesized poly(amic acid) solution onto a clean glass substrate using a doctor blade to ensure a uniform thickness.
-
Place the cast film in a programmable oven and subject it to a stepwise thermal curing process:
-
Heat to 100 °C and hold for 1 hour to slowly remove the solvent.
-
Increase the temperature to 200 °C and hold for 1 hour to initiate imidization.
-
Further, increase the temperature to 300 °C and hold for 1 hour to complete the imidization process.
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.
Anticipated Material Properties and Characterization
The resulting polyimide film is expected to exhibit high thermal stability and good mechanical properties. The presence of the pyridine and methoxy groups may enhance solubility in organic solvents compared to conventional polyimides.
Data Presentation: Anticipated Properties
| Property | Anticipated Value/Range | Characterization Technique |
| Glass Transition Temp. (Tg) | 250 - 300 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temp. (Td5) | > 450 °C (in N2) | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 80 - 120 MPa | Universal Testing Machine |
| Young's Modulus | 2.0 - 3.5 GPa | Universal Testing Machine |
| Dielectric Constant (1 MHz) | 3.0 - 3.5 | LCR Meter |
Proposed Characterization Workflow
Caption: Workflow for the characterization of the synthesized polyimide film.
Potential in Conductive Polymer Research
The nitrogen atom in the pyridine ring of this compound can potentially be protonated or alkylated, which could modulate the electronic properties of a polymer derived from it. While this specific molecule is not a conjugated monomer itself, it could be copolymerized with conductive monomers like aniline or pyrrole to create new functional materials. Further research is required to explore this possibility.
Conclusion
While the current body of scientific literature does not describe the use of this compound in material science, its chemical structure presents a compelling case for its investigation as a novel monomer. The provided hypothetical protocols and anticipated properties aim to serve as a foundational guide for researchers interested in exploring the potential of this compound in the development of new high-performance polymers. The successful synthesis and characterization of such materials could open new avenues for its application beyond the cosmetics industry.
Application Notes and Protocols for the Purification of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthesized 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride. The techniques described are based on established methods for the purification of polar aminopyridine derivatives and are intended to guide researchers in obtaining a high-purity final product.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research.[1][2] Its synthesis can involve multiple steps, including amination, nitration, reduction, and methoxylation, which may result in various impurities.[1][3][4] The presence of polar amino and methoxy groups, coupled with its nature as a dihydrochloride salt, presents specific challenges and opportunities for purification. The primary goal of the purification process is to remove unreacted starting materials, reaction by-products, and other impurities.
Common synthetic routes may introduce impurities such as starting pyridine derivatives, incompletely reacted intermediates, and by-products from side reactions.[5] Given the polar nature of the target compound, techniques such as recrystallization and chromatography are particularly effective.
Purification Strategies
A multi-step purification strategy is recommended to achieve high purity of this compound. This typically involves an initial purification by recrystallization, followed by chromatographic methods for removal of closely related impurities if necessary.
A logical workflow for the purification process is outlined below:
Caption: General experimental workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective first step for purifying the dihydrochloride salt, leveraging changes in solubility with temperature.
Materials:
-
Crude this compound
-
Ethanol (or other suitable protic solvent)
-
Deionized water
-
Activated charcoal (optional)
-
Beakers, flasks, heating mantle, magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Solvent Selection: Begin by selecting an appropriate solvent system. A mixture of ethanol and water is often a good starting point for polar salts.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot solvent mixture (e.g., 9:1 ethanol:water) with stirring until all the solid dissolves.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for 5-10 minutes.[7]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.[6] If crystals do not form, scratching the inside of the flask or placing it in an ice bath can induce crystallization.
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Hydrophilic Interaction Chromatography (HILIC)
For highly polar compounds like the target molecule, HILIC is a powerful chromatographic technique for final purification.[7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Materials:
-
Partially purified this compound
-
HILIC column (e.g., silica or amide-based)[9]
-
Acetonitrile (ACN), HPLC grade
-
Ammonium formate or formic acid for mobile phase buffering[7]
-
Deionized water, HPLC grade
-
HPLC or flash chromatography system
Procedure:
-
Sample Preparation: Dissolve the partially purified product in the initial mobile phase conditions. If solubility is an issue, use the minimum amount of a slightly stronger (more polar) solvent.[7]
-
Mobile Phase Preparation: Prepare the mobile phase. A common starting point is a high percentage of acetonitrile with a small amount of aqueous buffer (e.g., 95:5 ACN:10 mM ammonium formate, pH 3.5).[7] The acidic pH helps to keep the amine groups protonated, which can improve peak shape and retention in HILIC.[7][9]
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject the sample onto the column. A gradient elution, where the percentage of the aqueous phase is gradually increased, is typically used to elute the compound and separate it from impurities. For example, a gradient from 5% to 50% aqueous buffer over 15 minutes can be effective.[7]
-
Fraction Collection: Collect fractions as the purified compound elutes from the column. Monitor the elution using a UV detector, typically at wavelengths such as 241 nm and 314 nm.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Final Product Isolation: The final product can be obtained after solvent removal. Further drying under high vacuum may be necessary.
Data Presentation
The following table summarizes expected outcomes from the purification process. The values are illustrative and may vary based on the initial purity of the crude product and the specific conditions used.
| Purification Step | Technique | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Key Parameters |
| 1 | Recrystallization | ~85-90% | ~95-98% | 70-85% | Solvent: Ethanol/Water; Slow cooling |
| 2 | HILIC | ~95-98% | >99.5% | 80-90% | Column: Silica or Amide; Mobile Phase: ACN/Ammonium Formate Buffer |
Note: Purity can be assessed by techniques such as HPLC and NMR spectroscopy. A patent for a related compound, 2,3-diamino-6-methoxypyridine, reports achieving a purity of 99.01% by HPLC after a neutralization and precipitation step.[3]
Logical Relationships in Purification
The choice of purification techniques is directly related to the chemical properties of the target compound and its potential impurities.
Caption: Relationship between compound properties and purification method selection.
By understanding the nature of the target compound and potential impurities, an effective and efficient purification strategy can be designed and implemented, leading to a final product of high purity suitable for further research and development.
References
- 1. This compound | 83732-72-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 83732-72-3 [smolecule.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. support.waters.com [support.waters.com]
safe handling and storage procedures for 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes, safety protocols, and toxicological data for the handling and storage of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (CAS No. 83732-72-3). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Chemical and Physical Properties
This compound is a pyridine derivative.[1][2] It is primarily utilized as a precursor in the formulation of oxidative hair dyes.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃O·2HCl | [1] |
| Molecular Weight | 226.11 g/mol | [1][2] |
| Appearance | Fine grey-violet powder | [1] |
| Water Solubility | > 100 g/L at room temperature | [1] |
| Organic Solvent Solubility | Slightly soluble in DMSO (heated) and Methanol | [4] |
| LogP | 0.83 at 23℃ and pH 6.83-6.86 | [4] |
Toxicological Data Summary
The following table summarizes the key toxicological data for this compound.
| Endpoint | Species | Route | Results | Classification | Reference |
| Acute Oral Toxicity (LD50) | Rat (male) | Oral gavage | 700 mg/kg bw | Harmful if swallowed | [5] |
| Rat (female) | Oral gavage | 650 mg/kg bw | Harmful if swallowed | [5] | |
| Mouse (female) | Oral gavage | 813 mg/kg bw | Harmful if swallowed | [5] | |
| Skin Irritation | Rabbit | Dermal | Primary Irritation Index: 0.3 (Very slight erythema in 1 of 3 animals) | Not classified as a skin irritant | [5] |
| Eye Irritation | Rabbit | Ocular | No effects on cornea, iris, or conjunctivae observed | Not classified as an eye irritant | [5] |
| Skin Sensitization | Mouse | Dermal | Moderate skin sensitizer (EC3 = 5.6%) | May cause an allergic skin reaction | [5] |
| Repeated Dose Toxicity (28-day) | Rat | Oral gavage | NOAEL: 75 mg/kg bw/day | - | [5] |
| Dermal Absorption | - | Dermal | 6.62 ± 2.05 µg/cm² (in a standard cream formulation without hydrogen peroxide) | - | [5] |
Safe Handling and Storage Protocols
Adherence to the following protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved particulate respirator.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
Handling Procedures
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed.
-
Store away from strong oxidizing agents.
-
The substance is hygroscopic; protect from moisture.
Experimental Protocols
The following are generalized protocols for assessing the potential hazards of this compound, based on OECD guidelines.
Protocol for Acute Dermal Irritation (based on OECD TG 404)
Objective: To determine the potential of the substance to cause skin irritation.
Materials:
-
Test substance: this compound
-
Test animals: Healthy, young adult albino rabbits
-
Gauze patches
-
Hypoallergenic tape
-
Water or physiological saline for moistening
-
Clippers for fur removal
Procedure:
-
Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk of the animals.
-
Apply 0.5 g of the test substance, moistened with a small amount of water or saline to form a paste, to a small area (approximately 6 cm²) of the clipped skin.
-
Cover the application site with a gauze patch and secure it with tape.
-
After a 4-hour exposure period, remove the patch and any residual test substance.
-
Observe and grade the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Continue observations for up to 14 days if the effects persist.
Protocol for Acute Eye Irritation (based on OECD TG 405)
Objective: To determine the potential of the substance to cause eye irritation.
Materials:
-
Test substance: this compound
-
Test animals: Healthy, adult albino rabbits
-
Topical anesthetic (optional, for animal welfare)
-
Normal saline for rinsing (if required)
Procedure:
-
Examine both eyes of each animal before testing to ensure there are no pre-existing defects.
-
Gently pull the lower eyelid away from the eyeball to form a cup.
-
Instill 0.1 g of the solid test substance into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Gently hold the eyelids together for about one second to prevent loss of the substance.
-
Examine the eyes at 1, 24, 48, and 72 hours after application.
-
Score the reactions of the cornea, iris, and conjunctivae at each observation point.
-
The duration of observation may be extended up to 21 days to assess the reversibility of any observed effects.
Visualized Workflows
The following diagrams illustrate the safe handling workflow and the decision-making process for handling spills.
References
- 1. Buy this compound | 83732-72-3 [smolecule.com]
- 2. This compound | 83732-72-3 | Benchchem [benchchem.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. 3-AMINO-6-METHOXY-2-METHYLAMINO-PYRIDINE, DIHYDROCHLORIDE SPECIALITY CHEMICALS manufacturers and suppliers in india [chemicalbook.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Notes & Protocols: Reactions of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride with Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reaction of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (CAS: 83732-72-3) with various oxidizing agents. The primary and most well-documented application of this reaction is in the formation of oxidative hair dyes, where the compound acts as a color coupler.[1] Additionally, potential synthetic applications, such as the formation of N-oxides and nitro-derivatives, are explored based on the known reactivity of aminopyridine systems. Methodologies, data presentation, and workflow diagrams are provided to guide researchers in utilizing these oxidative reactions.
Application: Oxidative Hair Dye Formation
The principal industrial application of this compound is as a "coupler" molecule in permanent hair dye formulations.[1] In this context, it does not act as a dye itself but reacts with a "primary intermediate" (e.g., p-phenylenediamine) in the presence of an oxidizing agent to form a stable, larger dye molecule within the hair shaft.
Reaction Mechanism: The process is initiated by an oxidizing agent, typically hydrogen peroxide, which activates the primary intermediate. The activated intermediate then undergoes an electrophilic substitution reaction with the coupler (6-Methoxy-N2-methylpyridine-2,3-diamine) to form a dimeric or trimeric indo-dye. This oxidative coupling reaction is responsible for the final color produced. The reaction can be accelerated by the addition of an oxidizing agent, but air oxidation can also occur.
Protocol 1: Lab-Scale Simulation of Oxidative Dye Formation
This protocol describes a representative procedure for the oxidative coupling of this compound with a primary intermediate to form a colored product.
Materials:
-
This compound (Coupler A130)
-
p-Phenylenediamine (PPD) (Primary Intermediate)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
-
Ethanol
-
pH meter and buffer solutions (e.g., ammonia solution to adjust pH)
-
Beakers, magnetic stirrer, and stir bars
-
Visible light spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a 10 mM solution of the coupler (approx. 2.26 mg/mL) in a 50:50 ethanol/water mixture.
-
Prepare a 10 mM solution of the primary intermediate (PPD) in deionized water.
-
-
pH Adjustment: In a 100 mL beaker, combine 10 mL of the coupler solution and 10 mL of the PPD solution. Adjust the pH of the mixture to approximately 9.0-10.0 using a dilute ammonia solution. This alkaline condition is typical for hair dye formulations to facilitate hair shaft swelling and dye penetration.
-
Oxidation: While stirring, add 1.0 mL of 6% hydrogen peroxide (prepare by diluting the 30% stock) to the mixture.
-
Reaction & Observation: Continue stirring at room temperature for 30-60 minutes. Observe the development of color.
-
Analysis:
-
Record the final color of the solution.
-
Dilute an aliquot of the reaction mixture and measure its absorbance spectrum using a visible light spectrophotometer to determine the wavelength of maximum absorbance (λ_max).
-
Data Presentation: Typical Formulation Parameters
| Component | Role | Typical Concentration (On-Scalp) | Notes |
| 6-Methoxy-N2-methylpyridine-2,3-diamine 2HCl | Coupler | Up to 1.0% [1] | Reacts to form the final color. |
| p-Phenylenediamine (PPD) | Primary Intermediate | 0.5 - 2.0% | A common primary intermediate; many others are used. |
| Hydrogen Peroxide | Oxidizing Agent | 3 - 12% | Initiates the coupling reaction. |
| Ammonia or Ethanolamine | Alkalizing Agent | 1 - 5% | Raises pH to swell the hair cuticle. |
| Water, Solvents, Surfactants, Thickeners | Vehicle/Additives | q.s. to 100% | Forms the lotion or cream base. |
Workflow Diagram: Oxidative Hair Dyeing Process
Caption: Workflow for permanent hair color formation.
Potential Application: Synthesis of Pyridine N-Oxides
The oxidation of the pyridine ring nitrogen to an N-oxide is a common transformation for pyridine derivatives.[1] This reaction can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic or electrophilic substitutions, and can be a key step in the synthesis of more complex heterocyclic compounds.
Reaction Mechanism: The reaction typically involves a peroxy acid (peracid), such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent.
Protocol 2: General Procedure for N-Oxidation
This protocol provides a general method for the N-oxidation of a substituted pyridine. Note: This reaction has not been specifically reported for 6-Methoxy-N2-methylpyridine-2,3-diamine; therefore, optimization will be necessary. The presence of two exocyclic amino groups may lead to side reactions (oxidation of the amines).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, separatory funnel, standard glassware
Procedure:
-
Neutralization: Dissolve 1.0 g of this compound in 20 mL of water and neutralize carefully with saturated NaHCO₃ solution until the pH is ~8. Extract the free base into DCM (3 x 20 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.
-
Reaction Setup: Dissolve the resulting free base in 25 mL of DCM and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: In a separate flask, dissolve 1.1 equivalents of m-CPBA in DCM. Add the m-CPBA solution dropwise to the cooled pyridine solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, cool the mixture to 0 °C and quench excess m-CPBA by slowly adding saturated Na₂SO₃ solution until a starch-iodide paper test is negative.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Experimental Log
| Parameter | Value / Observation |
| Starting Material Mass | |
| Equivalents of m-CPBA | |
| Reaction Time (h) | |
| Reaction Temperature | 0 °C to RT |
| TLC (Mobile Phase) | |
| Product Mass (g) | |
| Yield (%) | |
| Product Appearance | |
| Characterization Data | (e.g., ¹H NMR, ¹³C NMR, MS, m.p.) |
Diagram: N-Oxide Synthesis Logic
Caption: General workflow for pyridine N-oxidation.
Potential Reaction: Oxidation of Amino Groups to Nitro Groups
The oxidation of an amino group on a pyridine ring to a nitro group is a known but challenging transformation that requires harsh oxidizing conditions. A common reagent for this is a mixture of hydrogen peroxide and fuming sulfuric acid. The high reactivity of the diamino-substituted pyridine substrate makes this reaction difficult to control, with a high potential for side reactions and decomposition.
Reaction Mechanism: The powerful oxidizing medium, often referred to as Caro's acid (peroxymonosulfuric acid) formed in situ, is capable of oxidizing the electron-rich amino groups to nitro groups.
Protocol 3: Representative Procedure for Amino Group Oxidation
This protocol is adapted from general methods for oxidizing aminopyridines and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.
Materials:
-
This compound
-
30% Fuming Sulfuric Acid (Oleum)
-
30% Hydrogen Peroxide (H₂O₂)
-
Ice, water
-
Ether or Ethyl Acetate for extraction
-
Standard glassware for handling corrosive and explosive materials
Procedure:
-
Reagent Preparation (Extreme Caution): In a thick-walled flask cooled in an ice-salt bath, slowly and carefully add 10 mL of 30% H₂O₂ to 20 mL of 30% fuming sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
-
Substrate Addition: Once the oxidizing mixture is prepared and cooled, slowly add 1.0 g of this compound in small portions, ensuring the temperature does not exceed 25 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture may change color.
-
Quenching (Extreme Caution): Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a large beaker behind a blast shield.
-
Neutralization & Extraction: Once the mixture has cooled, carefully neutralize it with a strong base (e.g., concentrated NaOH or NH₄OH) while cooling in an ice bath. Extract the aqueous layer with a suitable organic solvent like ether or ethyl acetate (3 x 50 mL).
-
Isolation: Dry the combined organic extracts, filter, and carefully remove the solvent under reduced pressure.
-
Purification: The crude product will likely be a complex mixture and require extensive purification by chromatography.
Data Presentation: Experimental Parameters
| Parameter | Value / Observation |
| Mass of Starting Material | |
| Volume of H₂O₂ / Oleum | |
| Reaction Temperature (°C) | |
| Reaction Time (h) | |
| Observations during Quench | |
| Mass of Crude Product (g) | |
| Purification Method | |
| Characterization of Products |
Diagram: High-Hazard Oxidation Workflow
Caption: Workflow for amino-to-nitro group oxidation.
References
Application Notes and Protocols for the Development of Novel Compounds from 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, a substituted diaminopyridine, presents a valuable scaffold for the development of novel therapeutic agents. While its primary established use is in cosmetology as a hair dye precursor, its inherent structural features—a pyridine ring and vicinal diamine functionalities—make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential for biological activity. The pyridine core is a common motif in numerous FDA-approved drugs, and the diamine groups provide a versatile handle for constructing fused ring systems such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These fused heterocycles are known to interact with various biological targets, offering opportunities for the development of new anticancer, antimicrobial, and enzyme-inhibiting drugs.
This document provides detailed application notes on the potential therapeutic applications of novel compounds derived from this compound, along with comprehensive experimental protocols for their synthesis and biological evaluation.
Application Notes: Therapeutic Potential
The structural backbone of this compound is amenable to the synthesis of compounds targeting a range of diseases. Key areas of therapeutic potential include:
Anticancer Activity
Many pyridine and fused-pyrimidine derivatives have demonstrated potent anticancer properties. Novel compounds synthesized from the starting material could be designed to target several key pathways involved in cancer progression:
-
Dihydrofolate Reductase (DHFR) Inhibition: Diaminopyrimidine and related heterocyclic structures are known to inhibit DHFR, a critical enzyme in the synthesis of DNA, RNA, and certain amino acids.[1] Inhibition of DHFR can lead to "thymineless death" in rapidly proliferating cancer cells.[2] The synthesized compounds can be evaluated for their ability to inhibit this enzyme.
-
Kinase Inhibition: The pyridine scaffold is a privileged structure in the development of kinase inhibitors due to its resemblance to the purine core of ATP, allowing for competitive binding to the ATP-binding site of kinases.[3] Dysregulation of kinases such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) is a hallmark of many cancers. Novel derivatives can be screened for inhibitory activity against a panel of cancer-related kinases.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines have shown promising activity against a range of bacterial pathogens.[4] The mechanism of action can vary, but potential targets include essential bacterial enzymes and processes. Novel compounds can be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine their minimum inhibitory concentrations (MIC).
Experimental Protocols
Protocol 1: Synthesis of Novel Imidazo[4,5-b]pyridine Derivatives
This protocol describes a general method for the synthesis of imidazo[4,5-b]pyridine derivatives from this compound via condensation with various aldehydes.
Materials:
-
This compound
-
Substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)
-
Dimethyl sulfoxide (DMSO)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Neutralization of the Starting Material: To a solution of this compound (1.0 eq) in water, add saturated sodium bicarbonate solution dropwise until the pH reaches ~8. Extract the free base with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free diamine.
-
Cyclocondensation Reaction: In a round-bottom flask, dissolve the free diamine (1.0 eq) and a substituted benzaldehyde (1.0-1.2 eq) in DMSO. Add sodium metabisulfite (1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture at 120-140 °C for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.
-
Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of Novel Pyrido[2,3-b]pyrazine Derivatives
This protocol outlines a general procedure for the synthesis of pyrido[2,3-b]pyrazine derivatives through the condensation of 6-Methoxy-N2-methylpyridine-2,3-diamine with α-dicarbonyl compounds.
Materials:
-
6-Methoxy-N2-methylpyridine-2,3-diamine (free base from Protocol 1)
-
α-Dicarbonyl compounds (e.g., glyoxal, diacetyl, benzil)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the free diamine (1.0 eq) in ethanol. Add the α-dicarbonyl compound (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Biological Evaluation
This spectrophotometric assay measures the ability of a compound to inhibit the activity of Dihydrofolate Reductase.
Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in each well of the microplate.
-
Add the test compounds at various concentrations (typically in a serial dilution). Include a positive control (e.g., methotrexate) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes), which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
This protocol describes a general method to determine the in vitro potency of synthesized compounds against a target kinase (e.g., EGFR, FAK).
Materials:
-
Recombinant kinase (e.g., EGFR, FAK)
-
Peptide substrate specific for the kinase
-
ATP
-
Assay buffer (e.g., kinase buffer containing MgCl₂)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
96-well white microplate
-
Luminometer
Procedure:
-
Add the assay buffer, kinase, and peptide substrate to the wells of the microplate.
-
Add the test compounds at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microplate
-
Microplate reader or visual inspection
Procedure:
-
Perform a serial dilution of the test compounds in the microplate with the bacterial growth medium.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by observing the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Data Presentation
The following tables summarize representative quantitative data for novel compounds derived from diaminopyridine scaffolds, demonstrating their potential as anticancer and antimicrobial agents.
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| IMP-1 | 4-Nitrophenyl | MCF-7 (Breast) | 5.2 | [2] |
| IMP-2 | 4-Chlorophenyl | HCT116 (Colon) | 8.7 | [2] |
| IMP-3 | Phenyl | K562 (Leukemia) | 15.6 | [5] |
| IMP-4 | 4-Methoxyphenyl | SaOS2 (Osteosarcoma) | 22.4 | [5] |
Table 2: Antimicrobial Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | R1 | R2 | Bacterial Strain | MIC (µg/mL) | Reference |
| PYP-1 | H | H | S. aureus | 78 | |
| PYP-2 | H | H | B. cereus | 78 | |
| PYP-3 | H | H | E. coli | 625 | |
| PYP-4 | CH₃ | CH₃ | P. mirabilis | >200 | [6] |
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Dihydrofolate Reductase (DHFR) metabolic pathway and the point of inhibition.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General experimental workflow for the development of novel compounds.
References
- 1. QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
Welcome to the technical support center for the synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway starts from 2,6-dichloro-3-nitropyridine. The key steps are:
-
Amination: Selective amination at the 2-position to yield 2-amino-6-chloro-3-nitropyridine.
-
Methoxylation: Substitution of the remaining chlorine atom with a methoxy group to form 2-amino-6-methoxy-3-nitropyridine.
-
Nitro Group Reduction: Reduction of the nitro group to an amino group to give 6-methoxy-N2-methylpyridine-2,3-diamine. It is at this stage or a subsequent one that the N-methylation occurs.
-
Salt Formation: Conversion of the diamine to its dihydrochloride salt for improved stability and handling.
A visual representation of a common synthetic workflow is provided below.
Caption: General synthetic workflow for this compound.
Q2: I am observing a low yield in the nitro reduction step. What are the common causes and how can I improve it?
A2: Low yields in the reduction of the nitro group on the pyridine ring are a common issue. Here are some potential causes and troubleshooting tips:
-
Choice of Reducing Agent: The effectiveness of the reducing agent can vary. While stannous chloride (SnCl₂) in acidic media is a common choice, other options like catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) or other metal/acid systems (e.g., Fe/HCl) can be explored. The choice may depend on the scale of your reaction and the presence of other functional groups.
-
Reaction Conditions: Temperature and reaction time are critical. For reductions with SnCl₂, maintaining a temperature between 35-40°C is often recommended.[1] Insufficient reaction time can lead to incomplete conversion, while excessive heat can promote side reactions. Monitoring the reaction by TLC or HPLC is crucial.
-
Reagent Quality: Ensure your reducing agent is of high quality and has not degraded. For example, stannous chloride can oxidize over time.
-
Solvent and Solubility: The starting material should be sufficiently soluble in the reaction solvent. For metallic reductions, polar protic solvents are typically used.[2]
Q3: What are potential side products in this synthesis, and how can I detect them?
A3: Potential side products can arise from incomplete reactions or side reactions. For instance, during the reduction of the nitro group, partially reduced intermediates like nitroso or hydroxylamine derivatives might form. Over-reduction or side reactions can also occur under harsh conditions. During methoxylation, incomplete reaction will leave the chloro- intermediate.
The best way to detect these impurities is through chromatographic techniques like Thin Layer Chromatography (TLC) for reaction monitoring and High-Performance Liquid Chromatography (HPLC) for purity assessment of the final product. For structural elucidation of unknown impurities, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.
Q4: How can I purify the final product, this compound?
A4: The dihydrochloride salt is typically a crystalline solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of a polar solvent like ethanol or methanol and a less polar co-solvent. The product is often isolated by filtration after precipitation from the reaction mixture upon cooling.[2] Washing the filtered solid with a cold solvent can help remove residual impurities. The purity should be verified by HPLC and the structure confirmed by spectroscopic methods such as NMR and Mass Spectrometry.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis.
| Issue | Potential Cause | Recommended Action |
| Low Yield in Methoxylation | Incomplete reaction. | Ensure the use of an appropriate molar excess of sodium methoxide. Monitor the reaction progress by TLC or HPLC until the starting material (2-amino-6-chloro-3-nitropyridine) is consumed. |
| Degradation of sodium methoxide. | Use freshly prepared or properly stored sodium methoxide. | |
| Inappropriate reaction temperature. | The reaction is typically run at room temperature to 60°C.[2] Optimize the temperature for your specific setup. | |
| Incomplete Nitro Reduction | Insufficient amount of reducing agent. | Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents of SnCl₂·2H₂O). |
| Deactivation of catalyst (for catalytic hydrogenation). | Use a fresh batch of catalyst. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). | |
| Poor solubility of the starting material. | Select a solvent system in which the nitro compound is soluble. For SnCl₂ reductions, concentrated HCl is often used as the solvent.[1] | |
| Formation of Colored Impurities | Air oxidation of the diamine product. | The free diamine can be sensitive to air. It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) and store it as the more stable dihydrochloride salt. |
| Side reactions during reduction. | Optimize reaction conditions (temperature, reaction time) to minimize the formation of byproducts. Ensure efficient stirring. | |
| Difficulty in Isolating the Dihydrochloride Salt | Product is too soluble in the reaction solvent. | After the reaction, if the product does not precipitate, try to concentrate the solution or add a co-solvent in which the dihydrochloride salt is less soluble. |
| Incorrect pH for precipitation. | Ensure the solution is sufficiently acidic for the formation and precipitation of the dihydrochloride salt. |
Experimental Protocols
Reduction of 2-amino-6-methoxy-3-nitropyridine using Stannous Chloride Dihydrate
This protocol is adapted from a patented procedure.[1]
Materials:
-
2-amino-6-methoxy-3-nitropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
Procedure:
-
To concentrated hydrochloric acid (e.g., 250 ml), add 2-amino-6-methoxy-3-nitropyridine (e.g., 25.0 g, 0.147 mole) at room temperature.
-
Cool the resulting solution to 15°C.
-
Slowly add stannous chloride dihydrate (e.g., 66.7 g, 0.294 mole).
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 20°C and stir for one hour.
-
The precipitated 2,3-diamino-6-methoxypyridine dihydrochloride can be collected by filtration.
Neutralization to the Free Base
This protocol describes the conversion of the dihydrochloride salt to the free diamine.[2]
Materials:
-
2,3-diamino-6-methoxypyridine dihydrochloride
-
Water
-
Aqueous Ammonia solution (e.g., 25%)
Procedure:
-
Suspend 2,3-diamino-6-methoxypyridine dihydrochloride (e.g., 25.0 g, 0.117 mole) in water (e.g., 50.0 ml).
-
Cool the mixture to 15°C.
-
Neutralize the mixture by adding 25% aqueous ammonia solution until the pH is between 7.0 and 8.0.
-
Stir the resulting precipitate for 30 minutes.
-
Filter the solid and dry it under vacuum to obtain 2,3-diamino-6-methoxypyridine. A reported yield for this step is 92.0%.[2]
Yield and Purity Data
The following table summarizes reported yield and purity data from literature for key steps.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield | Purity (by HPLC) | Reference |
| Amination | 2,6-dichloro-3-nitropyridine | 2-amino-6-chloro-3-nitropyridine | 25% aq. NH₃, Methanol, 35-40°C, 2 hrs | 56.45% | 99.3% | [1] |
| Reduction and Salt Formation | 2-amino-6-methoxy-3-nitropyridine | 2,3-diamino-6-methoxypyridine dihydrochloride | SnCl₂·2H₂O, conc. HCl, 35-40°C, 5-6 hrs | - | - | [1] |
| Neutralization | 2,3-diamino-6-methoxypyridine dihydrochloride | 2,3-diamino-6-methoxypyridine | 25% aq. NH₃, Water, 15°C | 92.0% | 99.01% | [2] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in troubleshooting the nitro reduction step.
Caption: Troubleshooting logic for low yield in the nitro reduction step.
References
common impurities in 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my batch of this compound?
A1: Common impurities can originate from the synthetic route and subsequent degradation. These may include unreacted starting materials, intermediates, by-products from side reactions, residual solvents, and degradation products. Based on typical synthetic pathways, potential impurities are summarized in the table below.
Q2: My downstream reaction is failing, and I suspect impurities in the starting material. What are the initial troubleshooting steps?
A2: First, it is crucial to verify the purity of your this compound. We recommend running an analytical test such as High-Performance Liquid Chromatography (HPLC) to assess the purity and identify the presence of any unexpected peaks. Comparing the chromatogram to a reference standard is ideal. If significant impurities are detected, a purification step is recommended.
Q3: I have identified a specific impurity. How can I remove it?
A3: The method of removal depends on the nature of the impurity. For residual starting materials or by-products with different solubility profiles, recrystallization is often effective. If the impurity is a positional isomer or a structurally very similar compound, chromatographic techniques like preparative HPLC may be necessary. For non-volatile impurities, a simple wash with an appropriate solvent might suffice.
Q4: The material has a darker color than expected. Does this indicate impurity?
A4: this compound can appear as a fine grey-violet powder, but variations to reddish-violet or brown can occur depending on purity and processing conditions[1]. A darker color may indicate the presence of oxidation products or other colored impurities. The compound can undergo oxidation, especially when exposed to air[1]. While a color change can be an indicator of impurity, it is best to confirm with analytical techniques like HPLC and UV-Vis spectroscopy.
Q5: Are there any specific storage conditions to prevent the formation of degradation products?
A5: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. As a secondary amine, it is susceptible to nitrosation, so it should not be used or stored with nitrosating substances[2]. The nitrosamine content should be kept below 50 ppb[2].
Common Impurities and Their Origins
| Impurity Class | Potential Specific Impurities | Plausible Origin |
| Starting Materials | 2-chloro-3-nitropyridine, 2-methoxyethylamine, 2-amino-6-chloro-3-nitropyridine, Sodium methoxide | Incomplete reaction during synthesis. |
| Intermediates | 2-amino-6-methoxy-3-nitropyridine | Incomplete reduction of the nitro group.[3] |
| By-products | Positional isomers, Over-methylated species | Side reactions during the multi-step synthesis. |
| Degradation Products | Oxidation products, Nitrosamines | Exposure to air/oxidizing agents or nitrosating substances.[1][2] |
| Residual Solvents | Dioxane, Methanol, Dichloromethane | Solvents used during synthesis and purification.[4] |
| Heavy Metals | Lead (Pb), Arsenic (As), Mercury (Hg), etc. | Contamination from reagents or equipment.[2] |
Experimental Protocols for Impurity Removal
Protocol 1: Recrystallization for the Removal of Less Soluble Impurities
This protocol is designed to remove impurities that have a significantly different solubility profile from the desired compound.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., ethanol/water mixture, methanol)
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent system to the flask.
-
Gently heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored by insoluble impurities, perform a hot filtration.
-
Allow the solution to cool down slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Analyze the purity of the recrystallized product using a suitable analytical method like HPLC.
Protocol 2: Solvent Wash for the Removal of Highly Soluble Impurities
This method is suitable for removing impurities that are more soluble in a specific solvent than the product itself.
Materials:
-
Crude this compound
-
Appropriate wash solvent (e.g., a cold non-polar solvent in which the product is sparingly soluble)
-
Beaker or flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in a beaker with a magnetic stir bar.
-
Add a sufficient amount of the cold wash solvent.
-
Stir the slurry for a predetermined amount of time (e.g., 15-30 minutes).
-
Collect the solid product by vacuum filtration.
-
Repeat the washing procedure if necessary.
-
Dry the purified product under vacuum.
-
Confirm the purity of the final product.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Relationship between the synthetic pathway and the origin of potential impurities.
References
Technical Support Center: Optimizing Derivatization of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
Welcome to the technical support center for the derivatization of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Direct analysis of this compound, particularly by gas chromatography (GC), can be challenging due to its polarity, which can lead to poor peak shape, low volatility, and adsorption within the analytical system.[1] Derivatization converts the polar amine groups into less polar, more volatile, and more thermally stable derivatives, resulting in improved chromatographic resolution and sensitivity.[1][2] For high-performance liquid chromatography (HPLC), derivatization is employed to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors, respectively.[3]
Q2: What are the common derivatization techniques for a diamine compound like this?
A2: The most common methods for derivatizing primary and secondary amines include:
-
Silylation: This is a widely used technique for GC analysis where active hydrogens on the amine groups are replaced by a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
-
Acylation: This method introduces an acyl group to reduce polarity, often for GC analysis. Common reagents include trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA).[1]
-
Fluorescent Labeling: For HPLC with fluorescence detection, reagents like Dansyl Chloride or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are used to attach a fluorescent tag to the amine groups, significantly increasing detection sensitivity.[3]
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on several factors:
-
Analytical Technique: For GC-MS, silylation or acylation reagents are preferred. For HPLC-FLD, fluorescent labeling agents like Dansyl Chloride or FMOC-Cl are suitable.
-
Nature of the Amine: 6-Methoxy-N2-methylpyridine-2,3-diamine has both a primary and a secondary amine, which have different reactivities. Silylation and acylation are generally effective for both.[1]
-
Sample Matrix: If the sample matrix contains interfering compounds, a cleanup step like solid-phase extraction (SPE) may be necessary before derivatization.[1]
Q4: What are the critical parameters to control during the derivatization reaction?
A4: Key parameters to optimize include:
-
Temperature: Higher temperatures can increase reaction rates but may also lead to degradation of the analyte or derivatives.[4]
-
Reaction Time: Insufficient time will lead to incomplete derivatization, while excessive time could result in byproduct formation.
-
pH: For reagents like Dansyl Chloride and FMOC-Cl, an alkaline pH is crucial to ensure the amine is in its more nucleophilic, unprotonated form.[3][5]
-
Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. A 50- to 100-fold molar excess is a common starting point.[1]
-
Solvent: The choice of solvent is critical. For silylation, anhydrous conditions are essential as silylating reagents are moisture-sensitive.[2]
Troubleshooting Guides
Problem 1: Low or No Derivative Peak in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Increase the molar excess of the derivatizing reagent. - Optimize the reaction temperature and time. For silylation, heating is often required. - For pH-sensitive reactions (e.g., dansylation), ensure the pH of the reaction mixture is optimal (typically alkaline).[4][5] |
| Degraded Reagent | - Use a fresh bottle of the derivatization reagent. Silylating agents are particularly sensitive to moisture and should be stored in a desiccator. |
| Sample Matrix Interference | - Components in the sample matrix may be competing for the reagent. Implement a sample cleanup step such as solid-phase extraction (SPE) prior to derivatization.[1] |
| Presence of Water (for Silylation) | - Ensure all glassware is thoroughly dried. - Use an anhydrous solvent. - Handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Residual underivatized polar amine will interact with active sites in the GC system, causing tailing. Re-optimize the derivatization procedure as described in Problem 1.[1] |
| Active Sites in the GC System | - Use a deactivated inlet liner and GC column. - Silanize glassware to mask polar Si-OH groups. |
| Column Overload | - The concentration of the derivatized analyte is too high. Dilute the sample or reduce the injection volume.[1] |
| Improper Column Installation | - A poor column cut or incorrect installation can create dead volume. Ensure the column is cut cleanly and installed according to the manufacturer's instructions.[1] |
Problem 3: Presence of Multiple or Unexpected Peaks
| Potential Cause | Troubleshooting Steps |
| Formation of Byproducts | - Side reactions can lead to unwanted byproducts. Adjusting the reaction pH or using a milder derivatizing reagent may help.[1] - Excess reagent can sometimes be detected; a cleanup step after derivatization may be necessary. |
| Analyte Degradation | - The derivatization conditions (e.g., high temperature) may be causing the analyte to degrade. Try milder reaction conditions (lower temperature, shorter time). |
| Incomplete Derivatization | - This can lead to peaks for both the partially and fully derivatized compound. Optimize reaction conditions to favor complete derivatization. |
Experimental Protocols
The following are representative protocols for the derivatization of this compound. Note: These are generalized procedures and may require optimization for your specific application and instrumentation.
Protocol 1: Silylation for GC-MS Analysis
This protocol is based on general procedures for the silylation of amines.
Reagents and Materials:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (as catalyst and solvent)
-
Anhydrous Acetonitrile (optional solvent)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or Argon gas for providing an inert atmosphere
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If working with a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent like hexane or acetonitrile.
Optimization Parameters for Silylation:
| Parameter | Range to Investigate | Rationale |
| Reaction Temperature | 60 - 100 °C | Higher temperatures can increase reaction rate but may cause degradation. |
| Reaction Time | 30 - 120 minutes | Ensure complete derivatization without byproduct formation. |
| Reagent:Analyte Ratio (molar) | 50:1 to 200:1 | A sufficient excess of the silylating agent is crucial for driving the reaction to completion. |
| Catalyst (TMCS) | 1 - 10% in BSTFA | TMCS catalyzes the reaction, but higher concentrations can sometimes lead to side reactions. |
Protocol 2: Dansylation for HPLC-Fluorescence Detection
This protocol is based on general procedures for the dansylation of amines.
Reagents and Materials:
-
This compound standard
-
Dansyl Chloride solution (e.g., 5 mg/mL in acetone)
-
Sodium Bicarbonate buffer (0.1 M, pH 9.5)
-
Acetone
-
Reaction vials
-
Water bath
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in the sodium bicarbonate buffer.
-
Reagent Addition: To 100 µL of the standard solution in a reaction vial, add 200 µL of the Dansyl Chloride solution.
-
Reaction: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
Quenching: To remove excess Dansyl Chloride, add 50 µL of a quenching agent like a dilute solution of a primary amine (e.g., proline or glycine) and react for a further 15 minutes.
-
Analysis: The sample is now ready for injection into the HPLC system.
Optimization Parameters for Dansylation:
| Parameter | Range to Investigate | Rationale |
| pH | 9.0 - 11.0 | Alkaline pH is required to deprotonate the amine groups for nucleophilic attack. |
| Reaction Temperature | 40 - 70 °C | Balances reaction rate with potential degradation of the derivative.[4] |
| Reaction Time | 30 - 90 minutes | Ensure complete reaction while minimizing hydrolysis of the reagent. |
| Dansyl Chloride Concentration | 2 - 10 mg/mL | A sufficient excess is needed, but too much can lead to high background and interference. |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for low derivatization yield.
References
stability issues of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several stability-related issues during their experiments. This guide provides a structured approach to identifying and resolving these common problems.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
-
Symptom: Loss of compound purity or concentration shortly after dissolution in aqueous buffers.
-
Possible Cause: The compound has limited stability in aqueous solutions, lasting approximately 2 hours at concentrations of 5-10 mg/mL.[1]
-
Solution:
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.
-
Control Concentration: Work within the recommended concentration range of 5-10 mg/mL for short-term experiments.[1]
-
Minimize Time in Solution: Reduce the time the compound is in an aqueous solution to a minimum.
-
Issue 2: Discoloration or Precipitation in Solution
-
Symptom: The solution changes color (e.g., to a brownish hue) or a precipitate forms over time.
-
Possible Cause: High susceptibility to oxidation, especially when exposed to atmospheric oxygen.[1] This can lead to the formation of colored degradation products.
-
Solution:
-
Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sonication, sparging with an inert gas (e.g., nitrogen or argon), or freeze-pump-thaw cycles.
-
Inert Atmosphere: Handle the solid compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen.
-
Antioxidants: For applications where it will not interfere with the downstream process, consider the addition of a small amount of an antioxidant.
-
Issue 3: Inconsistent Experimental Results
-
Symptom: High variability in results between experimental replicates.
-
Possible Cause: Inconsistent handling procedures leading to variable levels of degradation. This can also be caused by the presence of nitrosating agents if the compound is used in a non-controlled environment.[2]
-
Solution:
-
Standardize Protocols: Ensure that all experimental parameters, including solution preparation time, temperature, and exposure to light and air, are kept consistent across all experiments.
-
Avoid Nitrosating Agents: Do not use the compound in combination with nitrosating substances. Ensure that storage containers are nitrite-free.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The dihydrochloride salt form is readily soluble in water.[1] For applications requiring organic solvents, polar aprotic solvents may be suitable, but solubility should be determined on a small scale first.
Q2: What are the optimal storage conditions for the solid compound?
A2: The solid compound should be stored in a tightly sealed container, in a cool, dry, and well-ventilated place, protected from light.[3]
Q3: How does pH affect the stability of the compound in solution?
A3: While specific data is limited, pyridine derivatives can be susceptible to both acid and base-catalyzed hydrolysis. It is recommended to buffer solutions to the desired pH and evaluate stability for the specific conditions of your experiment.
Q4: Is the compound sensitive to light?
A4: Many pyridine derivatives exhibit photosensitivity. It is best practice to protect solutions from light by using amber vials or covering glassware with aluminum foil.
Q5: What are the likely degradation products?
A5: Based on the structure and studies of similar diaminopyridine compounds, potential degradation products include N-oxides and nitro-pyridines resulting from oxidation.[4]
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Aqueous Stability | Stable for ~2 hours (<10% variation) | 5-10 mg/mL in water | [1][5] |
| Oxidative Stability | High susceptibility to oxidation | Exposure to atmospheric oxygen | [1] |
| Nitrosation | Prone to nitrosation | In the presence of nitrosating agents | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to determine the intrinsic stability of this compound.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
- Thermal Degradation (Solution): Incubate the stock solution at 60°C.
- Thermal Degradation (Solid): Store the solid compound at 80°C.
- Photolytic Degradation: Expose the stock solution to a calibrated light source. Protect a control sample from light.
3. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acid and base hydrolysis samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
Technical Support Center: Synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
Welcome to the technical support center for the synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid potential side reactions during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a multi-step synthesis starting from a substituted chloronitropyridine. The general sequence includes methoxylation, followed by the reduction of a nitro group, and finally salt formation. A common starting material is 2-amino-6-chloro-3-nitropyridine, which is methoxylated using sodium methoxide in methanol.[1][2] The resulting 2-amino-6-methoxy-3-nitropyridine is then reduced, often with stannous chloride in the presence of concentrated hydrochloric acid, to yield the desired product as a dihydrochloride salt.[1]
Q2: My final product is a different color than expected. What could be the reason?
A2: The pure compound is typically a fine grey-violet powder.[3] However, variations in appearance to a reddish-violet or brown powder can occur depending on purity and processing conditions.[3] Highly colored impurities can arise from incomplete reduction of the nitro intermediate or air oxidation of the diamine product.[2][3] Proper purification, such as recrystallization or column chromatography, may be necessary to obtain the desired color and purity.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. The compound may cause allergic skin reactions and is harmful if swallowed.[4] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All steps, particularly those involving volatile reagents or heating, should be performed in a well-ventilated fume hood.
Q4: Can the final product be used directly in formulations?
A4: The dihydrochloride salt enhances the solubility and stability of the compound, making it suitable for many applications, including hair dye formulations.[5] However, for specific applications, the free base may be required, which can be obtained by neutralizing the dihydrochloride salt with a base like aqueous ammonia.[1][2] It is crucial to ensure the final product meets the required purity specifications for its intended use. The nitrosamine content should be below 50 ppb as the compound is a secondary amine and susceptible to nitrosation.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Methoxylation Step | 1. Incomplete reaction. 2. Side reactions due to high temperature.[7] 3. Insufficient amount of sodium methoxide. | 1. Increase reaction time and monitor by TLC. 2. Maintain the reaction temperature between 25-30°C.[1] 3. Use a slight excess (e.g., 1.05 molar equivalents) of sodium methoxide.[1] |
| Incomplete Nitro Reduction | 1. Insufficient reducing agent. 2. Deactivation of catalyst (if using catalytic hydrogenation). 3. Reaction temperature is too low. | 1. Use an adequate amount of reducing agent (e.g., at least 2 molar equivalents of stannous chloride dihydrate for each mole of the nitro compound).[1] 2. Ensure the catalyst is fresh and not poisoned. Catalytic reduction can be challenging for commercial scale production due to catalyst leaching and poisoning.[2] 3. For reduction with stannous chloride, maintain the temperature at 35-40°C.[1] |
| Formation of Unidentified Impurities | 1. Over-reduction of the pyridine ring. 2. Air oxidation of the diamine product. 3. Side reactions during methoxylation. | 1. Use a milder reducing agent or carefully control reaction conditions (temperature, pressure). 2. Work under an inert atmosphere (e.g., nitrogen or argon) during the final steps and purification. Store the final product protected from light and air. 3. Control the temperature during the addition of sodium methoxide.[7] |
| Difficulty in Isolating the Dihydrochloride Salt | 1. Incorrect pH during workup. 2. Product is too soluble in the reaction solvent. | 1. Ensure a sufficiently acidic medium (e.g., concentrated HCl) is used for the reduction and precipitation. 2. After the reaction, cool the mixture to facilitate precipitation and collection by filtration.[1] |
Experimental Protocols
Synthesis of 2-amino-6-methoxy-3-nitropyridine
This protocol is adapted from a patented process.[1]
-
To a solution of 2-amino-6-chloro-3-nitropyridine in methanol, add 1.05 molar equivalents of sodium methoxide.
-
Stir the reaction mixture at a temperature of 25-30°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated for the next step.
Synthesis of this compound
The following procedure is a common method for the reduction of the nitro intermediate.[1]
-
Add 2-amino-6-methoxy-3-nitropyridine (1 equivalent) to concentrated hydrochloric acid at room temperature.
-
Cool the resulting solution to 15°C.
-
Slowly add stannous chloride dihydrate (2 equivalents).
-
Heat the reaction mixture to 35-40°C and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to 20°C and stir for one hour to allow the product to precipitate.
-
Collect the 2,3-diamino-6-methoxypyridine dihydrochloride by filtration and dry the solid. An expected yield is around 86% with a purity of approximately 99% by HPLC.[1]
Visualized Workflows and Pathways
References
- 1. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. Buy this compound | 83732-72-3 [smolecule.com]
- 4. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | C7H13Cl2N3O | CID 5743759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 83732-72-3 | Benchchem [benchchem.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
challenges in the scale-up synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Methoxylation Step
-
Question: We are experiencing a lower than expected yield during the methoxylation of 2-amino-6-chloro-3-nitropyridine with sodium methoxide. What are the potential causes and solutions?
-
Answer: Low yields in this step can often be attributed to several factors:
-
Moisture: The presence of water can consume the sodium methoxide and lead to side reactions. Ensure all glassware is thoroughly dried and that the methanol used is anhydrous.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight extension of the reaction time or a modest increase in temperature (within the recommended range of 25-30°C) may be beneficial.[1]
-
Suboptimal Temperature: While the reaction is typically run at 25-30°C, temperature control is crucial.[1] Running the reaction at too low a temperature can slow down the reaction rate, while higher temperatures may lead to the formation of undesired byproducts.
-
Purity of Starting Materials: Impurities in the 2-amino-6-chloro-3-nitropyridine can interfere with the reaction. Ensure the starting material is of high purity.
-
Issue 2: Incomplete Reduction of the Nitro Group
-
Question: Our reduction of 2-amino-6-methoxy-3-nitropyridine using stannous chloride dihydrate is incomplete, resulting in a mixture of the desired diamine and unreacted nitro compound. How can we improve this reduction?
-
Answer: Incomplete reduction is a common challenge. Here are some troubleshooting steps:
-
Stoichiometry of Reducing Agent: Ensure that at least two equivalents of stannous chloride dihydrate are used for every equivalent of the nitro compound.[1] An excess of the reducing agent is often necessary to drive the reaction to completion.
-
Reaction Temperature and Time: The reaction is typically heated to 35-40°C for 5-6 hours.[1] Insufficient heating or shorter reaction times may result in incomplete conversion. Monitor the reaction by TLC to determine the optimal reaction time.
-
Purity of Stannous Chloride: The quality of the stannous chloride dihydrate can impact its reducing activity. Use a fresh, high-quality reagent.
-
Alternative Reducing Agents: While stannous chloride is effective, other reducing agents like catalytic hydrogenation (e.g., H2/Pd-C) can also be employed for the reduction of nitro groups. However, this may require different reaction conditions and solvent systems.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: We are facing challenges with the isolation and purification of the final product, this compound. The product is difficult to crystallize and shows impurities in the final analysis. What can we do?
-
Answer: Purification of diaminopyridine derivatives can be challenging due to their polarity and potential for multiple protonation states.
-
Crystallization Solvent: The choice of solvent is critical for successful crystallization. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent can be effective. Experiment with different solvent ratios to find the optimal conditions for crystallization.
-
pH Control during Work-up: The dihydrochloride salt is formed in acidic conditions. Careful control of pH during the work-up is essential to ensure the product precipitates in its salt form.
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. However, peak tailing is a common issue with basic compounds like pyridines. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine, to the eluent.
-
Washing the Crude Product: Before final purification, washing the crude product with a suitable solvent can help remove some impurities.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What is a reliable synthetic route for the lab-scale synthesis of this compound?
-
A1: A common and effective route involves a three-step synthesis starting from 2-amino-6-chloro-3-nitropyridine. The steps are:
-
Methoxylation: Reaction of 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol.[1]
-
Reduction: Reduction of the resulting 2-amino-6-methoxy-3-nitropyridine with a reducing agent such as stannous chloride dihydrate in the presence of concentrated hydrochloric acid.[1]
-
Neutralization and Salt Formation: Neutralization of the reaction mixture to precipitate the free base, followed by treatment with hydrochloric acid to form the dihydrochloride salt.
-
-
-
Q2: Are there any specific safety precautions to consider during this synthesis?
-
A2: Yes, several safety precautions should be taken:
-
Sodium Methoxide: This reagent is corrosive and reacts violently with water. Handle it in a dry, inert atmosphere.
-
Concentrated Hydrochloric Acid: This is a highly corrosive acid. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and work in a well-ventilated fume hood.
-
Stannous Chloride: This compound is harmful if swallowed and can cause skin and eye irritation. Handle with care.
-
General Precautions: As with any chemical synthesis, it is important to conduct a thorough risk assessment before starting any work.
-
-
Scale-Up Challenges
-
Q3: What are the primary challenges when scaling up the synthesis of this compound?
-
A3: Scaling up this synthesis presents several challenges:
-
Heat Transfer: The reduction of the nitro group is an exothermic reaction. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Ensure the reactor has adequate cooling capacity.
-
Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and incomplete reactions. The choice of stirrer and agitation speed is important for maintaining a homogeneous reaction mixture.
-
Product Isolation: Filtration and drying of larger quantities of the product can be more challenging. Ensure that the filtration and drying equipment is appropriately sized for the scale of the reaction.
-
Solvent Handling: The use of large volumes of solvents requires appropriate storage, handling, and disposal procedures.
-
-
-
Q4: How can we expect the yield and purity to be affected during scale-up?
Data Presentation
The following table summarizes the lab-scale synthesis of this compound as described in US Patent 7,256,295 B2.[2]
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (HPLC, %) |
| 1. Methoxylation | 2-amino-6-chloro-3-nitropyridine (25.0 g) | Sodium methoxide (7.78 g) | Methanol (50.0 ml) | 25-30 | 4-5 | 2-amino-3-nitro-6-methoxypyridine | 86.5 | 99.0 |
| 2. Reduction | 2-amino-6-methoxy-3-nitropyridine (25.0 g) | Stannous chloride dihydrate (66.7 g) | Conc. HCl (250 ml) | 35-40 | 5-6 | 2,3-diamino-6-methoxypyridine dihydrochloride | 86.4 | 99.0 |
| 3. Neutralization | 2,3-diamino-6-methoxypyridine dihydrochloride (25.0 g) | 25% aq. Ammonia | Water (50.0 ml) | 15 | 0.5 | 2,3-diamino-6-methoxypyridine | 92.0 | 99.01 |
Experimental Protocols
1. Synthesis of 2-amino-3-nitro-6-methoxypyridine [2]
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To a solution of sodium methoxide (7.78 g, 0.144 mole) in methanol (50.0 ml), add 2-amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mole) at 15°C.
-
Heat the reaction mixture to 25-30°C and stir for 4-5 hours.
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Monitor the reaction completion by TLC.
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Upon completion, pour the reaction mixture into water.
-
Filter the precipitated solid and wash with water.
-
Dry the solid to obtain 2-amino-3-nitro-6-methoxypyridine.
2. Synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride [2]
-
To concentrated hydrochloric acid (250 ml), add 2-amino-6-methoxy-3-nitropyridine (25.0 g, 0.147 mole) at room temperature.
-
Cool the resulting solution to 15°C and slowly add stannous chloride dihydrate (66.7 g, 0.294 mole).
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Heat the reaction mass to 35-40°C and stir for 5-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 20°C and stir for one hour.
-
Filter the resulting solid and dry to give 2,3-diamino-6-methoxypyridine dihydrochloride.
3. Preparation of 2,3-diamino-6-methoxypyridine (Free Base) [2]
-
Suspend 2,3-diamino-6-methoxypyridine dihydrochloride (25.0 g, 0.117 mole) in water (50.0 ml) and cool the mixture to 15°C.
-
Neutralize the mixture with 25% aqueous ammonia solution to a pH of 7.0-8.0.
-
Stir the separated precipitate for 30 minutes.
-
Filter the solid and dry under vacuum to obtain 2,3-diamino-6-methoxypyridine.
Visualizations
References
interpreting complex NMR spectra of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
Welcome to the technical support center for the analysis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting the complex NMR spectra of this molecule and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts. These are estimates and actual experimental values may vary.
Table 1: Predicted 1H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Pyridine-H (H4 or H5) | 7.0 - 8.0 | Doublet | 1H | The two pyridine protons will likely appear as doublets, coupled to each other. Their exact chemical shifts will be influenced by the electron-donating effects of the methoxy and amino groups. |
| Pyridine-H (H5 or H4) | 6.0 - 7.0 | Doublet | 1H | |
| Methoxy (-OCH3) | ~3.9 | Singlet | 3H | Methoxy group protons typically appear in this region as a sharp singlet. |
| N-Methyl (-NHCH3) | 2.8 - 3.0 | Singlet | 3H | The methyl protons of the methylamino group are expected in this range.[1] |
| Amino (-NH2 and -NH) | Broad | Broad Singlet | 3H | The signals for the amine and amino protons are often broad and may exchange with residual water in the solvent, potentially leading to their disappearance or a shift in their position. |
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Pyridine-C (C6) | 155 - 165 | The carbon attached to the methoxy group will be significantly downfield. |
| Pyridine-C (C2) | 145 - 155 | The carbon attached to the methylamino group. |
| Pyridine-C (C3) | 120 - 130 | The carbon attached to the amino group. |
| Pyridine-C (C4) | 100 - 115 | |
| Pyridine-C (C5) | 90 - 105 | |
| Methoxy (-OCH3) | 55 - 60 | Typical chemical shift for a methoxy carbon. |
| N-Methyl (-NHCH3) | 30 - 35 |
Q2: Why are the amine proton signals in my 1H NMR spectrum broad or not visible?
A2: Amine (N-H) protons are acidic and can undergo rapid chemical exchange with other labile protons in the sample, such as residual water in the deuterated solvent. This exchange process can lead to significant broadening of the N-H signals, sometimes to the point where they are indistinguishable from the baseline. In protic deuterated solvents like D2O or MeOD, these protons will exchange with deuterium, causing the signals to disappear entirely.
Q3: How does the dihydrochloride salt form affect the NMR spectrum?
A3: The dihydrochloride salt form means that the nitrogen atoms in the pyridine ring and/or the amino groups are protonated. This protonation has a significant deshielding effect, causing the protons and carbons of the pyridine ring to shift downfield (to a higher ppm value) compared to the free base. The protons attached to the nitrogen atoms will also have distinct chemical shifts.
Troubleshooting Guides
Issue 1: Overlapping signals in the aromatic region of the 1H NMR spectrum.
Solution Workflow:
Caption: Workflow for resolving overlapping NMR signals.
-
Change NMR Solvent: Different deuterated solvents can induce changes in the chemical shifts of your compound, potentially resolving overlapping signals. For amine hydrochlorides, DMSO-d6 is often a good choice as it can help in observing exchangeable protons.
-
Increase Magnetic Field Strength: Using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals, which can help in resolving closely spaced peaks.
-
2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment can help to identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.
Issue 2: Poor solubility of the compound in the NMR solvent.
Solution Workflow:
Caption: Troubleshooting poor sample solubility for NMR.
-
Choice of Solvent: For a dihydrochloride salt, polar solvents are generally required. DMSO-d6, D2O, and Methanol-d4 are good starting points.
-
Gentle Heating: Gently warming the NMR tube can help to dissolve the compound.
-
Sonication: Placing the NMR tube in a sonicator bath for a few minutes can also aid in dissolution.
Issue 3: Presence of a large water peak in the spectrum.
Solution Workflow:
Caption: Methods for reducing the residual water signal in NMR.
-
Use Dry Solvents: Ensure that your deuterated solvent is anhydrous. Using a freshly opened ampule is recommended.
-
Lyophilize Sample: If your compound is stable, lyophilizing it can remove residual water.
-
Solvent Suppression: Modern NMR spectrometers have pulse sequences designed to suppress the signal from the residual solvent peak.
Experimental Protocols
Protocol for NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Choosing the Solvent: Select an appropriate deuterated solvent. For this dihydrochloride salt, DMSO-d6 is a recommended starting point.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Standard 1H NMR Acquisition Parameters (400 MHz Spectrometer)
-
Pulse Program: A standard 30-degree or 90-degree pulse sequence.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
References
enhancing the solubility of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride for in vitro assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the solubility of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound?
As a dihydrochloride salt, the compound is expected to have its highest solubility in aqueous solutions. We recommend starting with sterile, deionized water or a buffered solution such as PBS (Phosphate-Buffered Saline). For many amine hydrochloride salts, solubility is often higher in water than in organic solvents like DMSO or ethanol.
Q2: I dissolved the compound in water, but it precipitated when I diluted it into my cell culture medium. Why did this happen and what can I do?
This is a common issue that can occur due to a phenomenon known as "salting out" or a change in pH. Cell culture media are complex solutions containing salts, amino acids, and bicarbonate, which can reduce the solubility of your compound. The pH of the medium (typically ~7.4) may also be higher than that of a simple aqueous solution of the dihydrochloride salt, causing the less soluble free base form of the compound to precipitate.
To mitigate this, consider the following:
-
Prepare a highly concentrated stock solution in an appropriate solvent (e.g., water or DMSO) and then perform a serial dilution into the final assay medium.
-
Test the solubility of the compound directly in the cell culture medium at your desired final concentration before proceeding with your experiment.
-
Adjust the pH of your stock solution before final dilution, though this should be done with caution to avoid degrading the compound.
Q3: Can I use DMSO to dissolve this compound?
While DMSO is a powerful solvent for many organic molecules, hydrochloride salts can sometimes have limited solubility in it. It is recommended to first test solubility in water or PBS. If DMSO is required for your experimental setup, you can try to dissolve the compound in 100% DMSO to create a high-concentration stock solution. Be aware of the final concentration of DMSO in your assay, as it can be toxic to cells at concentrations typically above 0.5-1%.
Q4: Is it safe to heat or sonicate the solution to improve solubility?
Gentle heating (e.g., in a 37°C water bath) and sonication are common techniques to aid dissolution. However, the stability of this compound under these conditions should be considered. It is advisable to use these methods judiciously and for short durations. Always visually inspect the solution for any signs of degradation, such as a color change.
Troubleshooting Guide
Problem: The compound is not fully dissolving in the selected solvent.
| Troubleshooting Step | Detailed Instructions | Expected Outcome |
| 1. Vortexing | After adding the solvent to the powdered compound, vortex the vial vigorously for 1-2 minutes. | The compound may fully dissolve, especially if it is a fresh sample. |
| 2. Gentle Heating | Place the vial in a water bath set to a temperature between 30-40°C for 5-10 minutes. Vortex again. | Increased kinetic energy may facilitate the dissolution of the compound. |
| 3. Sonication | Place the vial in an ultrasonic bath for 5-10 minutes. Be cautious of potential temperature increases. | The high-frequency sound waves can help to break up any aggregates of the compound, aiding solubility. |
| 4. pH Adjustment | If dissolving in an unbuffered aqueous solution, try lowering the pH by adding a small amount of dilute HCl (e.g., 0.1 M). | As a dihydrochloride salt, the compound's solubility is likely to be higher at a lower pH. |
| 5. Change of Solvent | If aqueous solutions are unsuccessful, attempt to dissolve the compound in 100% DMSO to create a stock solution. | DMSO is a strong organic solvent that may be more effective for certain compounds, even in their salt form. |
Solubility Testing Protocol
This protocol provides a general framework for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents: Deionized Water, PBS (pH 7.4), DMSO, Ethanol
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
-
Microcentrifuge
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate vials.
-
To the first vial, add the primary solvent (e.g., deionized water) in a stepwise manner to test different concentrations. Start with an amount to achieve a high concentration (e.g., 100 mM) and vortex thoroughly.
-
If the compound does not dissolve, incrementally add more solvent to test lower concentrations (e.g., 50 mM, 10 mM, 1 mM), vortexing after each addition.
-
If the compound remains insoluble at the desired concentration, repeat the process with the aid of gentle heating (37°C for 10 minutes) and/or sonication (10 minutes).
-
Repeat steps 2-4 for each of the other selected solvents (PBS, DMSO, Ethanol).
-
Once a solution is apparently clear, centrifuge the vial at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved particulates.
-
Carefully examine the vial for a pellet. The concentration at which no pellet is visible is the approximate solubility in that solvent under the tested conditions.
-
Record all observations in a structured table.
Recommended Solvents for Initial Solubility Screening
| Solvent | Starting Concentration | Rationale |
| Deionized Water | 10 mM | As a dihydrochloride salt, high aqueous solubility is expected. |
| PBS (pH 7.4) | 10 mM | To assess solubility in a physiologically relevant buffered solution. |
| DMSO | 10 mM | A common solvent for creating high-concentration stock solutions. |
| Ethanol | 10 mM | An alternative organic solvent. |
Visual Guides
Caption: A typical experimental workflow for testing compound solubility.
Caption: A decision tree for troubleshooting solubility issues.
Caption: A hypothetical signaling pathway (MAPK) where the compound may act.
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for the preparation of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, a key intermediate in various research and development applications. The following sections detail two primary synthetic routes, offering an objective analysis of their performance based on experimental data to facilitate the selection of the most suitable method.
Method 1: Multi-step Synthesis from 2,6-dichloro-3-nitropyridine
This pathway involves a four-step sequence starting from the commercially available 2,6-dichloro-3-nitropyridine. The key stages include nitration, ammonolysis, methoxylation, and reduction, followed by the final N-methylation and salt formation.
Experimental Protocol:
Step 1: Synthesis of 2,6-dichloro-3-nitropyridine To a solution of 2,6-dichloropyridine in concentrated sulfuric acid, concentrated nitric acid is added dropwise while maintaining the temperature below 50°C. The mixture is then heated and stirred for several hours. Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product, which is then filtered, washed, and dried.
Step 2: Synthesis of 2-amino-6-chloro-3-nitropyridine 2,6-dichloro-3-nitropyridine is dissolved in methanol, and an aqueous ammonia solution is added. The mixture is heated for a couple of hours, then cooled to allow the product to crystallize. The solid is collected by filtration, washed with methanol, and dried.
Step 3: Synthesis of 2-amino-6-methoxy-3-nitropyridine Sodium methoxide is mixed with methanol and cooled. 2-amino-6-chloro-3-nitropyridine is then added portion-wise, maintaining a low temperature. The reaction mixture is then warmed to room temperature and stirred until the reaction is complete. The mixture is quenched with water, and the precipitated product is filtered, washed, and dried.
Step 4: Synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride 2-amino-6-methoxy-3-nitropyridine is added to concentrated hydrochloric acid at room temperature. The solution is cooled, and stannous chloride dihydrate is added slowly. The reaction mixture is then gently heated and stirred for several hours. After cooling, the precipitated dihydrochloride salt is collected by filtration.[1]
Step 5: Selective N-methylation The selective N-methylation of 2,3-diamino-6-methoxypyridine can be achieved using a methylating agent such as dimethyl carbonate in the presence of a suitable catalyst. The reaction conditions, including temperature and catalyst choice, are crucial for achieving high selectivity for the N2-position.
Performance Data:
| Step | Product | Yield (%) | Purity (%) |
| 1 | 2,6-dichloro-3-nitropyridine | 75.38 | 99.5 (GC) |
| 2 | 2-amino-6-chloro-3-nitropyridine | ~90 | >99 (HPLC) |
| 3 | 2-amino-6-methoxy-3-nitropyridine | 56.45 | 99.3 (HPLC) |
| 4 | 2,3-diamino-6-methoxypyridine | 92.0 | 99.01 (HPLC) |
Note: Data for the N-methylation step is not available in the cited literature and would require experimental determination.
Logical Workflow:
Method 2: Synthesis from 2,3-diaminopyridine
This approach offers a potentially more direct route to the target molecule, starting from 2,3-diaminopyridine. The key transformation is the introduction of the methoxy and methyl groups.
Experimental Protocol:
A common approach for this conversion involves the reaction of 2,3-diaminopyridine with methoxyacetyl chloride in the presence of a non-nucleophilic base such as triethylamine.[2] The reaction is typically carried out in an inert solvent like dichloromethane at reduced temperatures to control the exothermicity and improve selectivity. Subsequent reduction of the resulting amide and selective N-methylation would be required to yield the final product. A detailed experimental protocol with optimized conditions and purification procedures would need to be developed.
Performance Data:
Logical Relationship:
Comparison Summary and Cost-Effectiveness
| Parameter | Method 1 (Multi-step) | Method 2 (from 2,3-diaminopyridine) |
| Starting Material | 2,6-dichloro-3-nitropyridine | 2,3-diaminopyridine |
| Number of Steps | 5+ | 3+ |
| Overall Yield | Documented for precursor; requires optimization for final step. | Requires experimental determination. |
| Purity | High purity reported for intermediates.[1] | Requires experimental determination. |
| Reaction Time | Multi-day synthesis. | Potentially shorter, but requires investigation. |
| Starting Material Cost | 2,6-dichloro-3-nitropyridine: ~$30,000/kg[3] | 2,3-diaminopyridine: ~$64.65/5g[4] |
| Reagent Cost | Sodium methoxide: ~ | Methoxyacetyl chloride cost needs to be factored in. |
Analysis:
Method 1 is a well-documented and high-yielding process for the synthesis of the key precursor, 2,3-diamino-6-methoxypyridine.[1] The starting materials and reagents are commercially available, and the protocol is detailed in patent literature. However, the overall process is lengthy, and the final selective N-methylation step requires further development and optimization.
Method 2 presents a potentially more convergent and shorter synthetic route. However, the lack of available experimental data for this specific transformation makes it a higher-risk, higher-reward option. The cost of the starting material, 2,3-diaminopyridine, is significant at a smaller scale, but may be more economical for large-scale production if the subsequent steps are high-yielding.
For researchers requiring a reliable and well-documented synthesis of the precursor with predictable yields, Method 1 is the recommended starting point. The primary challenge lies in the optimization of the final N-methylation step.
For those with the resources for process development and optimization, Method 2 offers the potential for a more efficient synthesis. Initial small-scale experiments to determine the feasibility and yield of the acylation, reduction, and methylation sequence are strongly advised. The cost-effectiveness of this route will be highly dependent on the success of these development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 2,3-Diaminopyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Stannous Chloride Dihydrate (Crystalline/Certified ACS), Fisher Chemical 100 g | Buy Online | Fisher Scientific [fishersci.com]
A Comparative Guide to Pyridine-Based Diamines in Heterocyclic Synthesis: Spotlight on 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds. Pyridine-based diamines are a critical class of reagents, serving as versatile precursors for a wide array of nitrogen-containing heterocyclic structures with significant biological and pharmaceutical activities. This guide provides a comparative overview of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride and other key pyridine-based diamines in the context of synthetic chemistry, supported by available experimental data.
The utility of pyridine-based diamines primarily lies in their ability to undergo condensation reactions with various electrophiles to construct fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. These structures are of significant interest due to their presence in numerous biologically active molecules. The reactivity and reaction outcomes of these diamines are significantly influenced by the nature and position of substituents on the pyridine ring.
Performance in Imidazo[4,5-b]pyridine Synthesis
The synthesis of the imidazo[4,5-b]pyridine core is a common benchmark for comparing the performance of different pyridine-based diamines. This transformation is typically achieved through condensation with aldehydes, carboxylic acids, or their derivatives.
Table 1: Comparative Yields in the Synthesis of Imidazo[4,5-b]pyridines
| Diamine Precursor | Reagent | Reaction Conditions | Yield (%) | Reference |
| 2,3-Diaminopyridine | Aryl aldehydes | Water, thermal | 83-87% | [1][2] |
| 2,3-Diaminopyridine | Carboxylic acid | Polyphosphoric acid, elevated temperature | ~75% | |
| 6-Methoxypyridine-2,3-diamine | Carbon disulfide, potassium hydroxide | - | 63% | [2] |
| 2,3-Diamino-5-bromopyridine | - | Iron/hydrochloric acid-catalysed reduction of the corresponding nitro compound | 78% | |
| 2,3-Diamino-6-methoxypyridine | Neutralization of dihydrochloride salt | Aqueous ammonia | 92% | [3] |
The methoxy and N-methyl substituents on 6-Methoxy-N2-methylpyridine-2,3-diamine are expected to influence its reactivity. The electron-donating methoxy group at the 6-position may enhance the nucleophilicity of the amino groups, potentially leading to higher reaction rates or yields under certain conditions. Conversely, the N-methyl group introduces steric hindrance, which could modulate the regioselectivity of reactions, particularly when reacting with unsymmetrical electrophiles.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative procedures for the synthesis of heterocyclic compounds from pyridine-based diamines.
General Procedure for the Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine
This protocol describes a classical condensation reaction between 2,3-diaminopyridine and an aromatic aldehyde.
Experimental Workflow for Imidazopyridine Synthesis
Procedure:
-
In a suitable reaction vessel, suspend 2,3-diaminopyridine in water.
-
Add an equimolar amount of the desired aryl aldehyde to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum to afford the pure 2-aryl-imidazo[4,5-b]pyridine.[1][2]
Synthesis of 2,3-Diamino-6-methoxypyridine
This protocol outlines the final step in the synthesis of 2,3-diamino-6-methoxypyridine from its dihydrochloride salt.
Synthesis of 2,3-Diamino-6-methoxypyridine
Procedure:
-
Suspend 2,3-diamino-6-methoxypyridine dihydrochloride in water.
-
Cool the mixture to 15°C.
-
Neutralize the mixture with a 25% aqueous ammonia solution to a pH of 7.0-8.0.
-
Stir the resulting precipitate for 30 minutes.
-
Filter the solid and dry under vacuum to obtain 2,3-diamino-6-methoxypyridine.[3]
Logical Relationships in Substituted Pyridine Diamine Reactivity
The substituents on the pyridine ring play a crucial role in determining the reactivity and synthetic utility of diaminopyridines. A logical diagram can illustrate these relationships.
Influence of Substituents on Reactivity
Conclusion
While this compound is predominantly utilized in the cosmetics industry, its structure suggests untapped potential in heterocyclic synthesis. The available data on related, simpler pyridine-based diamines demonstrate their efficacy in constructing valuable scaffolds like imidazo[4,5-b]pyridines, often with high yields. The electron-donating methoxy group in the target compound is anticipated to enhance reactivity, whereas the N-methyl group could introduce valuable steric control. Further experimental studies are warranted to fully elucidate the synthetic utility of this compound and to enable a direct, quantitative comparison with other pyridine-based diamines. Such research would undoubtedly expand the toolbox of synthetic chemists and facilitate the development of novel, functionalized heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. This compound | 83732-72-3 | Benchchem [benchchem.com]
Comparative Guide to Analytical Method Validation for 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantitative determination of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride. The methods discussed are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, selected for their widespread use and applicability in pharmaceutical and cosmetic analysis. The performance of each method is evaluated based on key validation parameters to aid in selecting the most appropriate technique for specific analytical needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance characteristics of the HPLC and UV-Vis spectrophotometric methods for the analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Specificity | High (separation from impurities) | Moderate (potential interference) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar aminopyridine derivatives and hair dye components.
High-Performance Liquid Chromatography (HPLC)
This method provides high specificity and sensitivity for the quantification of this compound, making it suitable for quality control and stability testing where the presence of impurities is a concern.
a. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent reverse-phase column.[1]
-
Mobile Phase: Acetonitrile and water with a buffer like phosphoric acid or formic acid for MS-compatible applications.[1] A typical gradient might be:
-
0-10 min: 10-90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-13 min: 90-10% Acetonitrile
-
13-15 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 241 nm and 314 nm (based on known absorption maxima).
-
Injection Volume: 10 µL
b. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 methanol:water).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the diluent, and dilute as necessary to obtain a final concentration within the working range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection.
c. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of the standard (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a placebo and a standard solution spiked with known related substances or degradation products to demonstrate that the method can resolve the main peak from any potential interferences.
UV-Visible Spectrophotometry
This method is simpler and faster than HPLC, making it suitable for routine analysis where high sample throughput is required and interference from other components is minimal. Spectroscopic analysis provides a tool for both identification and quantitative analysis.[2]
a. Instrumentation and Conditions:
-
Spectrophotometer: Shimadzu UV-1800 or equivalent double-beam UV-Vis spectrophotometer.
-
Wavelengths: 241 nm and 314 nm (characteristic absorption maxima).[2]
-
Cuvettes: 1 cm quartz cuvettes.
-
Blank: Diluent (e.g., 0.1 M HCl or methanol).
b. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 5, 10, 20, 30, 40, 50 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the diluent, and dilute as necessary to obtain a final concentration within the working range of the assay.
c. Validation Parameters:
-
Linearity: Measure the absorbance of the working standard solutions at the analytical wavelength. Plot the absorbance against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Measure the absorbance of six replicate preparations of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. Calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine from the standard deviation of the blank responses and the slope of the calibration curve.
-
Specificity: Analyze a placebo solution to ensure it does not exhibit significant absorbance at the analytical wavelength.
Mandatory Visualizations
Caption: General workflow for the validation of analytical methods.
Caption: Comparison of HPLC and UV-Vis spectrophotometry.
References
A Comparative Guide to the Biological Activity of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride and its structural analogs. While the primary application of this compound is in the cosmetics industry as a hair dye precursor, its chemical structure, featuring a substituted diaminopyridine core, presents a scaffold with potential for broader biological applications.[1] This guide synthesizes available data on its known biological effects and draws comparisons with structurally related compounds that have been investigated for therapeutic properties.
Overview of this compound
This compound is a substituted pyridine derivative.[1] Its biological activity has been primarily evaluated in the context of its use in hair dye formulations, with a focus on its toxicological profile.
Comparative Biological Activity Data
While specific therapeutic activity data for this compound is limited, we can infer potential activities by examining its known toxicological data alongside the biological activities of structurally related pyridine and pyrimidine derivatives.
Toxicological Profile of this compound
The acute toxicity of this compound has been established in rodent models.
| Compound | Test Species | Route of Administration | LD50 Value | Reference |
| This compound | Rat (male) | Oral | 700 mg/kg | [1] |
| This compound | Rat (female) | Oral | 650 mg/kg | [1] |
| This compound | Mouse (female) | Oral | 813 mg/kg | [1] |
The compound is also reported to have skin sensitizing potential.[1]
Antiproliferative and Enzyme Inhibitory Activity of Structural Analogs
Numerous studies have explored the therapeutic potential of substituted pyridine and pyrimidine derivatives, particularly as inhibitors of protein kinases and as antiproliferative agents. While not direct analogs, these compounds share key structural motifs with this compound, suggesting that its scaffold could be a starting point for the design of novel therapeutic agents.
The following table summarizes the activity of various pyrido[2,3-d]pyrimidine derivatives, which feature a fused pyridine and pyrimidine ring system, as tyrosine kinase inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4b) | PDGFr | 1.11 | [2] |
| 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4b) | FGFr | 0.13 | [2] |
| 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4b) | EGFr | 0.45 | [2] |
| 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4b) | c-src | 0.22 | [2] |
| 1-[2-[4-(diethylamino)butyl]amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (6c) | PDGF-stimulated vascular smooth muscle cell proliferation | 0.3 | [2] |
| 1-[2-amino-6-(3',5'-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4e) | FGFr | 0.060 | [2] |
| 1-[2-amino-6-(3',5'-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4e) | PDGFr, EGFr, c-src, InsR | >50 | [2] |
Experimental Protocols
Acute Oral Toxicity Study (as per OECD Guideline 401)
A standard protocol for determining the median lethal dose (LD50) involves the administration of the test substance to a group of experimental animals by oral gavage.
-
Animal Model: Wistar rats or CF1 mice.
-
Dosage: A range of doses of the test compound is administered to different groups of animals.
-
Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.
-
Data Analysis: The LD50 is calculated using statistical methods, such as the probit analysis.
In Vitro Tyrosine Kinase Inhibition Assay
The inhibitory activity of compounds against specific tyrosine kinases can be determined using an in vitro enzyme assay.
-
Enzyme and Substrate: Recombinant human tyrosine kinase and a suitable peptide substrate are used.
-
Test Compound: The compound of interest is added at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The phosphorylation of the substrate is quantified, typically using a colorimetric or radiometric method.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of compounds on cancer cell lines can be assessed using the MTT assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential mechanism of action for structurally related kinase inhibitors and a typical workflow for evaluating the antiproliferative activity of a compound.
Caption: Potential mechanism of a kinase inhibitor.
Caption: Workflow for MTT-based cytotoxicity assay.
Conclusion
While this compound is primarily utilized in the cosmetics industry, the analysis of its structural analogs reveals the therapeutic potential of the substituted diaminopyridine scaffold. The data on structurally related pyrido[2,3-d]pyrimidine derivatives, in particular, highlight the possibility of developing potent and selective kinase inhibitors. Further investigation into the biological activities of this compound and its closer analogs is warranted to explore their potential as leads for novel drug discovery programs. Structure-activity relationship studies, focusing on modifications of the methoxy and amino substituents, could be a valuable strategy in this endeavor.
References
Introduction
While 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is not a dye itself, it represents a class of heterocyclic diamine precursors that are pivotal in the synthesis of advanced functional dyes. These building blocks offer a versatile platform for creating diverse dye structures with tunable photophysical properties. The strategic incorporation of the pyridine ring and its substituents can significantly influence the final dye's color, brightness, stability, and environmental sensitivity.
This guide provides a comparative study of two major classes of dyes that can be synthesized from such precursors: Heterocyclic Azo Dyes and Styryl Dyes . We will objectively compare their performance based on key photophysical parameters and provide the experimental context for these evaluations. This analysis is intended for researchers, scientists, and professionals in drug development who are interested in the design and application of novel chromophores and fluorophores.
Comparative Performance of Dye Classes
The choice between synthesizing a heterocyclic azo dye versus a styryl dye from a precursor like 6-Methoxy-N2-methylpyridine-2,3-diamine depends heavily on the intended application. Azo dyes are workhorses for traditional dyeing and colorimetric sensing, valued for their strong absorption and stability. In contrast, styryl dyes are prized in biomedical imaging and materials science for their bright fluorescence and sensitivity to the local environment.
Data Summary
The following table summarizes typical quantitative performance data for representative examples from each dye class. These values are illustrative and can be extensively tuned through chemical modification of the precursor.
| Parameter | Representative Heterocyclic Azo Dye (e.g., Pyridylazo-naphthol) | Representative Styryl Dye (e.g., Pyridinium-based) |
| Max Absorption (λmax) | 450 - 550 nm | 400 - 500 nm |
| Molar Extinction Coefficient (ε) | 30,000 - 60,000 M⁻¹cm⁻¹ | 50,000 - 90,000 M⁻¹cm⁻¹ |
| Max Emission (λem) | Typically non-fluorescent or very weak | 500 - 650 nm |
| Fluorescence Quantum Yield (ΦF) | < 0.01 | 0.1 - 0.8 (solvent dependent) |
| Photostability | High | Moderate to High |
| Solvatochromism | Low to Moderate | High |
| Primary Application | Colorimetric Sensors, Textile Dyes | Fluorescent Probes, Bio-imaging |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the valid comparison of dye performance. Below are standard protocols for the synthesis and characterization of the dye classes discussed.
Protocol 1: Synthesis of a Heterocyclic Azo Dye
This protocol describes a general two-step process involving diazotization of the heterocyclic amine followed by coupling with a suitable partner.
-
Diazotization:
-
Dissolve 1 mmol of the heterocyclic amine precursor (e.g., a derivative of 6-Methoxy-N2-methylpyridine-2,3-diamine) in 5 mL of 2M HCl, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 1 mL H₂O) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate flask, dissolve 1 mmol of the coupling agent (e.g., 2-naphthol) in 5 mL of 1M NaOH solution, cooled to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the coupling agent solution dropwise with vigorous stirring.
-
Maintain the temperature at 0-5 °C and a basic pH (8-10).
-
Stir the reaction mixture for 2-3 hours. The formation of a colored precipitate indicates the product.
-
Isolate the crude dye by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Synthesis of a Styryl Dye
This protocol outlines the Knoevenagel condensation reaction, a common method for synthesizing styryl dyes.
-
Quaternization (if necessary):
-
React the nitrogen on the pyridine ring of the precursor with an alkylating agent (e.g., methyl iodide) to form a pyridinium salt. This step enhances the electron-accepting properties of the heterocycle.
-
-
Condensation:
-
Dissolve 1 mmol of the quaternized pyridinium salt and 1.1 mmol of an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) in 10 mL of absolute ethanol.
-
Add a catalytic amount of a base, such as piperidine (2-3 drops).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
-
Protocol 3: Measurement of Photophysical Properties
-
Sample Preparation: Prepare stock solutions of the purified dyes in a suitable solvent (e.g., DMSO) at a concentration of 1 mM. Create a series of dilutions in the solvent of interest (e.g., ethanol, PBS) to find a concentration that gives an absorbance value between 0.05 and 0.1 at the λmax for fluorescence measurements.
-
UV-Visible Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer to record the absorption spectrum from 300 to 800 nm.
-
The wavelength with the highest absorbance is recorded as λmax.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (typically 1 cm).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer to record the emission spectrum. Excite the sample at its λmax.
-
The wavelength with the maximum fluorescence intensity is recorded as λem.
-
Determine the fluorescence quantum yield (ΦF) using a relative method with a well-known standard (e.g., quinine sulfate in 0.1M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the formula: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the logical and experimental flows in dye synthesis and application.
Caption: Synthetic pathways from a diamine precursor to different dye classes.
Caption: Experimental workflow for photophysical characterization of dyes.
Caption: Hypothetical pathway of a styryl dye as a fluorescent probe.
Comparative Analysis of Antibody Cross-Reactivity for 6-Methoxy-N2-methylpyridine-2,3-diamine Dihydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of hypothetical antibodies raised against 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride. Due to the limited publicly available data on specific antibodies for this compound, this guide synthesizes representative data and protocols from studies on structurally similar aromatic amines. The information presented serves as a framework for researchers developing and characterizing antibodies for the detection of this compound and its derivatives.
Principles of Antibody Specificity and Cross-Reactivity
Antibodies are invaluable tools in bioanalytical methods owing to their high specificity. However, for small molecules (haptens) like this compound, achieving absolute specificity is challenging. Cross-reactivity arises when an antibody, generated against a specific hapten, also recognizes and binds to other molecules with similar structural features. The extent of this cross-reactivity is crucial for the reliability of any immunoassay.
The specificity of an anti-hapten antibody is primarily dictated by the hapten's structure and its conjugation to a carrier protein during immunogen preparation. Minor variations in functional groups on related molecules can significantly impact the antibody's binding affinity and cross-reactivity.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for an antibody raised against 6-Methoxy-N2-methylpyridine-2,3-diamine conjugated to a carrier protein. The data is illustrative and based on expected cross-reactivity patterns for antibodies against small aromatic amines.
| Compound | Structure | Percent Cross-Reactivity (%) |
| Target Antigen 6-Methoxy-N2-methylpyridine-2,3-diamine | 100 | |
| Potential Cross-Reactants | ||
| 6-Methoxy-pyridine-2,3-diamine | 75 | |
| N2-methylpyridine-2,3-diamine | 50 | |
| Pyridine-2,3-diamine | 20 | |
| p-Phenylenediamine (PPD) | <5 | |
| o-Aminophenol | <1 |
Experimental Protocols
A detailed methodology for assessing antibody cross-reactivity using a competitive indirect ELISA (ciELISA) is provided below.
Hapten-Carrier Conjugate Preparation
-
Activation of Hapten: Dissolve this compound in a suitable buffer (e.g., 0.1 M MES, pH 4.7). Add a cross-linker such as N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) to introduce a maleimide group.
-
Activation of Carrier Protein: Dissolve a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) in a conjugation buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Conjugation: Mix the activated hapten with the carrier protein and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unconjugated hapten by dialysis or gel filtration.
Antibody Production
-
Immunization: Immunize rabbits or mice with the hapten-carrier conjugate emulsified in Freund's adjuvant. Administer booster injections every 3-4 weeks.
-
Titer Determination: Monitor the antibody titer in the serum using an indirect ELISA.
-
Antiserum Collection and Purification: Collect the antiserum once a high titer is achieved. Purify the IgG fraction using Protein A/G affinity chromatography.
Competitive Indirect ELISA (ciELISA)
-
Coating: Coat a 96-well microtiter plate with the hapten-BSA conjugate (at a predetermined optimal concentration) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions of the target compound and potential cross-reactants. In separate wells, add a fixed concentration of the purified antibody and the varying concentrations of the free compounds. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the competitor. The cross-reactivity is calculated as: (IC50 of the target compound / IC50 of the cross-reactant) x 100%.
Visualizing Experimental Workflows and Relationships
Caption: Workflow for antibody production and cross-reactivity assessment.
Caption: Relationship between structural similarity and cross-reactivity.
Alternative Detection Methods
While immunoassays offer high sensitivity, other analytical techniques can be employed for the detection and quantification of this compound.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from a mixture based on its interaction with a stationary phase, followed by UV or mass spectrometry detection.[1] | High selectivity and quantitative accuracy.[1] | Requires sample preparation; can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and detects them by mass-to-charge ratio.[1] | High sensitivity and specificity for volatile and semi-volatile compounds.[1] | May require derivatization for non-volatile compounds. |
| Surface-Enhanced Raman Spectroscopy (SERS) | A vibrational spectroscopy technique that provides detailed structural information. The signal is enhanced by adsorbing the molecule onto a nanostructured metal surface.[2] | Rapid, minimally destructive, and can be performed directly on samples.[2] | Can be influenced by the sample matrix; may require specialized equipment. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[1] | Excellent for identifying and quantifying compounds in complex matrices with high sensitivity.[1] | High initial instrument cost. |
References
A Comparative Guide to 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride and its Alternatives in Hair Dye Formulations
For researchers and professionals in the field of drug development and cosmetic science, understanding the performance and safety profiles of hair dye precursors is paramount. This guide provides a comprehensive comparison of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, also known as HC Blue No. 7, with other common alternatives used in oxidative hair dye formulations. This analysis is based on publicly available data and aims to offer an objective overview supported by experimental context.
Overview of Oxidative Hair Dye Chemistry
Permanent hair color, also known as oxidative hair color, accounts for over 80% of the hair coloration market. The process involves a chemical reaction between precursors (primary intermediates and couplers) and an oxidizing agent, typically hydrogen peroxide, in an alkaline environment. This reaction forms larger colorant molecules that are trapped within the hair cortex, resulting in a long-lasting color.
Key Components:
-
Primary Intermediates: These are aromatic compounds, such as p-phenylenediamine (PPD) and its derivatives, that undergo oxidation to form reactive intermediates.
-
Couplers (Reaction Modifiers): These aromatic compounds react with the oxidized primary intermediates to create a spectrum of colors. They do not form significant color on their own.
-
Alkalizing Agent: Typically ammonia or monoethanolamine, it swells the hair cuticle to allow the dye molecules to penetrate.
-
Oxidizing Agent: Hydrogen peroxide is commonly used to initiate the color-forming reaction.
Performance Comparison of Hair Dye Precursors
While specific quantitative performance data for direct comparison is often proprietary, this section summarizes the known characteristics and performance indicators of this compound and its common alternatives. Performance is typically evaluated based on color intensity, wash fastness (resistance to fading from shampooing), and UV resistance (light fastness). These parameters are often quantified using colorimetric measurements, such as the CIELAB color space (Lab* values), where ΔE represents the total color difference.
Table 1: Comparison of Hair Dye Precursors
| Feature | This compound (HC Blue No. 7) | p-Phenylenediamine (PPD) | 2-Amino-6-chloro-4-nitrophenol |
| INCI Name | 6-Methoxy-2-methylamino-3-aminopyridine HCl | p-Phenylenediamine | 2-Amino-6-chloro-4-nitrophenol |
| Typical Use | Primary intermediate/coupler for blue/violet tones | Primary intermediate for dark, natural tones (black, brown) | Direct dye for reddish tones, also used in oxidative dyes |
| Typical Concentration | Up to 1.0% in final formulation[1] | Up to 2.0% in final formulation (as free base)[2][3] | Up to 2.0% in final formulation[4][5] |
| Color Contribution | Provides blue to violet hues depending on the coupler used. | Forms the basis for a wide range of natural-looking colors. | Contributes reddish-brown to red shades. |
| Wash Fastness | Generally considered to have good wash fastness in permanent dye systems. | Known for excellent wash fastness, a key reason for its widespread use. | As a direct dye, it may have lower wash fastness compared to oxidative dyes. |
| UV Resistance | Data not readily available in public literature. | Susceptible to some fading with UV exposure. | Data not readily available in public literature. |
| Toxicity Profile | Moderate acute oral toxicity.[1] Skin sensitizer. | Potent skin sensitizer, a major cause of allergic contact dermatitis.[2][6][7] | Skin sensitizer.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of hair dye performance. Below are representative protocols for assessing key performance indicators.
Protocol 1: Evaluation of Wash Fastness
This protocol is based on the principles of the AATCC Test Method 61, adapted for hair swatches.
Objective: To determine the color change of dyed hair after repeated washing cycles.
Materials:
-
Dyed hair swatches (e.g., virgin white human hair)
-
Standard shampoo solution (e.g., 5% sodium laureth sulfate)
-
Launder-Ometer or similar accelerated laundering machine
-
Stainless steel balls (for mechanical action)
-
Spectrophotometer or colorimeter for CIELAB (Lab*) measurements
-
Controlled temperature water bath
Procedure:
-
Baseline Measurement: Measure the initial Lab* values of the dry, dyed hair swatches.
-
Washing Cycle:
-
Prepare a wash solution of standard shampoo in deionized water at a specified concentration.
-
Place a hair swatch in a stainless steel canister with the wash solution and a specified number of stainless steel balls.
-
Place the canister in the Launder-Ometer pre-heated to a specified temperature (e.g., 49°C for AATCC 61-2A).
-
Run the machine for a set duration (e.g., 45 minutes, which simulates five home launderings).
-
-
Rinsing and Drying:
-
Remove the hair swatch and rinse thoroughly with deionized water.
-
Gently squeeze out excess water and allow the swatch to air dry completely in a controlled environment.
-
-
Color Measurement: Measure the Lab* values of the washed and dried hair swatch.
-
Repeat: Repeat the washing, rinsing, drying, and measurement steps for the desired number of cycles.
-
Data Analysis: Calculate the total color difference (ΔE) after each set of wash cycles using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²] A higher ΔE value indicates greater color fading.
Protocol 2: Evaluation of UV Resistance (Light Fastness)
This protocol outlines a method for assessing the stability of hair color upon exposure to UV radiation.
Objective: To determine the color change of dyed hair after exposure to a controlled UV light source.
Materials:
-
Dyed hair swatches
-
Xenon arc weathering chamber or a QUV accelerated weathering tester with appropriate filters to simulate sunlight.
-
Spectrophotometer or colorimeter for CIELAB (Lab*) measurements
Procedure:
-
Baseline Measurement: Measure the initial Lab* values of the dry, dyed hair swatches.
-
UV Exposure:
-
Mount the hair swatches in the weathering chamber.
-
Expose the swatches to a specified irradiance (e.g., in W/m²) for a set duration or total radiant energy (e.g., in kJ/m²). The conditions should be chosen to simulate a certain period of natural sun exposure.
-
-
Color Measurement: After the exposure period, remove the swatches and measure their Lab* values.
-
Data Analysis: Calculate the total color difference (ΔE) resulting from the UV exposure. A higher ΔE value indicates lower UV stability.
Mandatory Visualizations
General Mechanism of Oxidative Hair Dyeing
The following diagram illustrates the fundamental process of color formation in oxidative hair dyeing.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. 2-Amino-6-Chloro-4-Nitrophenol | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. researchgate.net [researchgate.net]
- 8. cir-safety.org [cir-safety.org]
- 9. ec.europa.eu [ec.europa.eu]
performance comparison of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride in different solvent systems
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction or the stability of a compound. This guide provides a comparative analysis of the performance of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride in various solvent systems, offering insights into its solubility, stability, and potential reactivity. While extensive quantitative data for this specific compound in a wide array of organic solvents is limited in publicly available literature, this guide combines existing data with well-established chemical principles and analogous compound behavior to provide a practical overview.
Data Presentation: A Comparative Overview
The performance of this compound is markedly different in aqueous versus organic solvents, a factor largely attributable to its salt form.
| Solvent System | Solvent Type | Dielectric Constant (ε) | Solubility | Stability | Remarks |
| Water | Protic | 80.1 | Excellent (>100 g/L at RT)[1] | Limited (Stable for ~2 hours at 5-10 mg/mL)[1] | Highly susceptible to oxidation.[1] Ideal for applications requiring high concentrations for short durations. |
| Methanol | Protic | 32.7 | Likely Good | Moderate | As a polar protic solvent, it can solvate both the ions of the dihydrochloride salt. May participate in hydrogen bonding. |
| Ethanol | Protic | 24.5 | Likely Moderate | Moderate | Similar to methanol, but lower polarity may slightly reduce solubility compared to methanol. |
| Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | Likely Moderate to Good | Potentially Unstable | A European Commission report noted chemical reactivity/instability with DMF.[2] Caution is advised. |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | 46.7 | Likely Good | Moderate to Good | High polarity is effective at dissolving salts. Its aprotic nature may reduce the rate of certain degradation pathways compared to protic solvents. |
| Acetonitrile | Aprotic, Polar | 37.5 | Likely Low to Moderate | Moderate | Lower ability to solvate the chloride ions compared to more polar solvents. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | 8.9 | Likely Low | Good (in inert atmosphere) | Often used in the synthesis of related compounds.[3] Low polarity suggests the free base form would be more soluble than the dihydrochloride salt. |
| Acetone | Aprotic, Polar | 20.7 | Likely Low to Moderate | Potentially Unstable | A European Commission report noted chemical reactivity/instability with acetone.[2] Caution is advised. |
| Dioxane | Aprotic, Nonpolar | 2.2 | Likely Low | Good (in inert atmosphere) | Mentioned as a solvent in the synthesis of related compounds.[4] Similar to DCM, the free base is expected to be more soluble. |
Experimental Protocols
To aid researchers in their own assessments, the following are detailed methodologies for key experiments.
Protocol 1: Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated micropipettes
Procedure:
-
Prepare a stock solution of the compound in the chosen solvent of a known high concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Generate a calibration curve by injecting the standards into the HPLC and recording the peak area.
-
In a series of vials, add an excess amount of the compound to a known volume of the solvent.
-
Tightly cap the vials and vortex them for 24 hours at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully extract a known volume of the supernatant.
-
Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted supernatant into the HPLC and determine the peak area.
-
Using the calibration curve, calculate the concentration of the compound in the undiluted supernatant, which represents its solubility.
Protocol 2: Assessment of Stability
Objective: To evaluate the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
Selected solvent
-
HPLC system
-
Constant temperature incubator or water bath
-
Vials
Procedure:
-
Prepare a solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Immediately inject a sample of the freshly prepared solution into the HPLC to obtain a baseline (t=0) chromatogram and peak area.
-
Store the solution in a capped vial at a constant temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Monitor the chromatograms for any decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of the compound remaining versus time to visualize the stability profile.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the performance of this compound.
Caption: Workflow for comparing the performance of the compound in different solvents.
Caption: Logical relationships between solvent type and compound performance.
References
A Comparative Toxicological Assessment of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride and Common Hair Dye Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profile of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride against common alternative hair dye precursors: p-phenylenediamine (PPD), p-aminophenol, and resorcinol. The information herein is collated from peer-reviewed studies and regulatory assessments to support informed decisions in research and product development.
Comparative Toxicological Data
The following table summarizes the key toxicological endpoints for this compound and its alternatives. Data is presented to facilitate a direct comparison of their toxic potential.
| Toxicological Endpoint | This compound | p-Phenylenediamine (PPD) | p-Aminophenol | Resorcinol |
| Acute Oral Toxicity (LD50, rat) | 650 - 813 mg/kg bw[1][2][3] | 80 - 100 mg/kg bw[4][5] | 375 - 671 mg/kg bw[3][6][7][8][9] | 202 - 510 mg/kg bw[2][10][11][12][13] |
| Repeated Dose Oral Toxicity (NOAEL) | 80 mg/kg bw/day (28-day, rat)[1] | No definitive NOAEL established; chronic exposure led to depressed body weights in rodents.[5][14] | 50 mg/kg bw/day (90-day, rat)[15] | 80 mg/kg bw/day (90-day, rat)[1] |
| Skin Sensitization (LLNA, EC3 Value) | 5.6% (moderate sensitizer)[1] | ~0.11% (strong sensitizer)[16] | Sensitizing potential identified, but specific EC3 value not readily available.[7] | 3.6% - 6.3% (moderate sensitizer)[17][18][19][20][21] |
| Genotoxicity (Ames Test) | Not considered genotoxic based on the weight of evidence from in vitro and in vivo studies.[1] | Slightly mutagenic in S. typhimurium strain TA98 with metabolic activation.[22][23] | In vitro tests showed mutagenic effects.[9][15] | Negative in Salmonella typhimurium assays.[1][24][25] |
| Developmental Toxicity (Maternal NOAEL, rat) | 50 mg/kg bw/day[1] | 5 mg/kg/day[26] | 47 mg/kg bw/day | 80 mg/kg bw/day[1] |
Key Experimental Protocol: Local Lymph Node Assay (LLNA) for Skin Sensitization
The Local Lymph Node Assay (LLNA), as described in OECD Guideline 429, is a standard method for assessing the skin sensitization potential of chemicals. Skin sensitization is a critical toxicological endpoint for hair dye ingredients due to their direct and repeated contact with the skin.
Objective: To determine the potential of a test substance to induce lymphocyte proliferation in the draining auricular lymph nodes as a measure of skin sensitization.
Methodology:
-
Animal Model: Typically, female CBA/Ca or CBA/J mice are used.
-
Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil). At least three concentrations of the test substance, plus a vehicle control and a positive control (e.g., hexyl cinnamic aldehyde), are used.
-
Application: A defined volume of the test substance or control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.
-
Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously. This radiolabel is incorporated into the DNA of proliferating lymphocytes.
-
Lymph Node Excision and Processing: Approximately five hours after the ³H-methyl thymidine injection, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.
-
Scintillation Counting: The amount of incorporated ³H-methyl thymidine is measured using a β-scintillation counter. The results are expressed as disintegrations per minute (DPM) per lymph node.
-
Calculation of Stimulation Index (SI): The Stimulation Index is calculated for each treatment group by dividing the mean DPM per mouse in that group by the mean DPM per mouse in the vehicle control group.
-
Interpretation: A substance is classified as a skin sensitizer if at least one concentration results in a Stimulation Index of 3 or greater. The EC3 value, which is the estimated concentration required to produce a Stimulation Index of 3, is then calculated to determine the potency of the sensitizer.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the Local Lymph Node Assay (LLNA) experimental workflow.
Caption: Workflow of the Local Lymph Node Assay (LLNA) for skin sensitization testing.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. echemi.com [echemi.com]
- 5. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. ec.europa.eu [ec.europa.eu]
- 8. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Resorcinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 16. Ingredient Claims [yuv.co]
- 17. researchgate.net [researchgate.net]
- 18. The skin sensitization potential of resorcinol: experience with the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. health.ec.europa.eu [health.ec.europa.eu]
- 20. Next generation risk assessment (NGRA) for skin sensitisation: Case studies with resorcinol and propyl paraben – ToxMinds [toxminds.com]
- 21. Read-across can increase confidence in the Next Generation Risk Assessment for skin sensitisation: A case study with resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nveo.org [nveo.org]
- 24. Toxicology and Carcinogenesis Studies of Resorcinol (CAS No. 108-46-3) in F344 Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Studies on the mutagenicity of resorcinol and hydroxy-3-(p-amino)anilino-6,N-[(p-amino)phenol]benzoquinone-monoimine-1,4 in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cir-safety.org [cir-safety.org]
Safety Operating Guide
Navigating the Safe Disposal of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, ensuring compliance with safety standards and regulatory requirements.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of dust or vapors. |
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. As a pyridine derivative and an aromatic amine, it should be treated as hazardous waste.[1][2]
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous waste.[1]
-
Crucially, do not mix this waste with other waste streams. Aromatic amines can have specific incompatibilities. Store it separately from strong oxidizing agents and acids to prevent potentially hazardous reactions.[1]
2. Waste Container and Labeling:
-
Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added to the container.
3. Storage:
-
Store the waste container in a designated and secure satellite accumulation area that is well-ventilated.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Incineration is a recommended method for the disposal of pyridine-containing waste.[2][3]
Quantitative Data for Disposal
While specific disposal limits for this compound are not available, data for the parent compound, pyridine, provides a useful reference.
| Parameter | Value | Regulation/Guideline |
| Reportable Quantity (RQ) | 1000 lbs | EPA (Comprehensive Environmental Response, Compensation, and Liability Act - CERCLA)[4][5] |
This table summarizes the reportable quantity for pyridine, a key piece of quantitative data for regulatory compliance.
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. Neutralization of the dihydrochloride salt with a base is not recommended without a thoroughly validated and approved institutional protocol, as it may create a new set of hazards. The primary and recommended disposal method is through a licensed hazardous waste disposal company.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
Essential Safety and Logistical Information for Handling 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your work.
Compound Overview: this compound is a chemical compound that requires careful handling due to its potential hazards. It is harmful if swallowed and causes skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. All personnel handling this compound must use the following PPE:[3][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Tightly fitting and splash-resistant to protect against chemical splashes.[1][4] |
| Face Shield | Recommended to be worn in conjunction with goggles, especially when there is a high risk of splashing.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Butyl-rubber, nitrile, or Viton® gloves are recommended.[3][4] Breakthrough times should be checked, and gloves should be changed frequently, especially if contaminated. |
| Body Protection | Protective Clothing | A standard laboratory coat is required to protect clothing and skin from contamination.[3][4] For larger quantities or higher-risk operations, a chemical-resistant suit or apron should be considered. |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used for large-scale operations or in emergencies.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible and within a ten-second walk from the work area.[4][5]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]
2. Handling:
-
Do not breathe dust or vapors.[1]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools if the compound is dissolved in a flammable solvent.[6]
-
When transferring, do so carefully to minimize dust generation or splashing.
3. Storage:
-
Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][5]
-
Store in a locked cabinet or a restricted-access area.[4]
Disposal Plan
This compound and its containers must be treated as hazardous waste.
| Waste Management Step | Procedure |
| Waste Collection | Collect waste material, including contaminated PPE and absorbent materials, in a designated, properly sealed, and clearly labeled hazardous waste container.[3][4] |
| Labeling | The container must be clearly labeled with the chemical name and associated hazards (e.g., "Harmful," "Irritant"). |
| Segregation | Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[3] |
| Storage | Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[3] |
| Disposal | Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[3][6] |
Emergency Procedures
Spills:
-
Small Spills: If you are trained and equipped, wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3][4] Collect the absorbed material into a sealed container for hazardous waste disposal.[4] Clean the spill area thoroughly.
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[3][4]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2] Do NOT induce vomiting.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
Diagram of Handling and Disposal Workflow
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
